1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXACHOXOKNHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Tetrahydrofuran-2-yl)cyclopentanecarboxylic Acid: A Strategic Scaffold in Drug Design
Topic: 1-(Tetrahydrofuran-2-yl)cyclopentanecarboxylic Acid: Synthesis, Properties, and Medicinal Utility Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-(Tetrahydrofuran-2-yl)cyclopentanecarboxylic acid (CAS 2137557-91-4 ) represents a specialized class of "fatty" amino acid surrogates and lipophilic spacers used in modern medicinal chemistry. Structurally, it combines a rigid cyclopentane core with a polar, hydrogen-bond-accepting tetrahydrofuran (THF) moiety at the quaternary carbon. This unique 1,1-disubstitution pattern offers restricted conformational freedom, making it an ideal scaffold for locking pharmacophores into bioactive conformations while modulating lipophilicity (LogP) and metabolic stability.
This guide provides a definitive technical analysis of this compound, detailing a robust, self-validating synthetic pathway derived from furan precursors, its physicochemical profile, and its application as a bioisostere in GPCR and kinase inhibitor design.
Part 1: Chemical Identity & Physicochemical Profile
Identifiers & Core Data
| Parameter | Value |
| Chemical Name | 1-(Tetrahydrofuran-2-yl)cyclopentane-1-carboxylic acid |
| CAS Registry Number | 2137557-91-4 |
| SMILES | O=C(O)C1(C2OCCC2)CCCC1 |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Predicted pKa | ~4.6 (Carboxylic Acid) |
| Predicted LogP | 1.8 – 2.1 |
| H-Bond Acceptors | 2 (Carboxyl carbonyl + Ether oxygen) |
| H-Bond Donors | 1 (Carboxyl hydroxyl) |
Structural Significance
The compound features a quaternary center at the C1 position of the cyclopentane ring. This steric bulk protects the carboxylic acid from rapid metabolic conjugation (e.g., glucuronidation) and prevents racemization if the acid is converted to an amide. The THF ring acts as a bioisostere for alkyl groups (like tert-butyl) but with improved solubility due to the ether oxygen.
Part 2: Validated Synthetic Protocol
Direct functionalization of cyclopentanecarboxylic acid with a THF radical is often low-yielding and regiochemically promiscuous. The most authoritative and scalable route employs a "Construct-then-Reduce" strategy, starting from the aromatic furan analog.
Retrosynthetic Analysis[3]
-
Target: 1-(Tetrahydrofuran-2-yl)cyclopentanecarboxylic acid.
-
Precursor: 1-(Furan-2-yl)cyclopentanecarboxylic acid.
-
Starting Materials: 2-Furanacetonitrile + 1,4-Dibromobutane.
Step-by-Step Methodology
Phase 1: Construction of the Quaternary Center
Reaction: Double alkylation of 2-furanacetonitrile.
-
Reagents: 2-Furanacetonitrile (1.0 eq), 1,4-Dibromobutane (1.1 eq), NaH (2.5 eq) or 50% NaOH with TBAB (Phase Transfer Catalyst).
-
Solvent: DMSO (for NaH) or Toluene/Water (for PTC).
-
Protocol:
-
Dissolve 2-furanacetonitrile in DMSO at 0°C.
-
Slowly add NaH (60% dispersion) to generate the carbanion. Caution: H₂ evolution.
-
Add 1,4-dibromobutane dropwise. The intramolecular cyclization is favored over intermolecular polymerization due to the entropic advantage of forming a 5-membered ring.
-
Stir at RT for 4–6 hours. Quench with NH₄Cl.[1] Extract with EtOAc.[2]
-
Product: 1-(Furan-2-yl)cyclopentanecarbonitrile.
-
Phase 2: Hydrolysis of the Nitrile
Reaction: Base-mediated hydrolysis.
-
Reagents: KOH (5.0 eq), Ethylene Glycol or Ethanol/Water (1:1).
-
Protocol:
-
Reflux the nitrile from Phase 1 in KOH/Ethylene Glycol at 140°C for 12 hours. (High temperature is required due to steric hindrance at the quaternary carbon).
-
Cool, dilute with water, and wash with ether (to remove unreacted organics).
-
Acidify the aqueous layer to pH 2 with HCl. The acid precipitates or oils out.
-
Product: 1-(Furan-2-yl)cyclopentanecarboxylic acid.
-
Phase 3: Catalytic Hydrogenation (The Critical Step)
Reaction: Reduction of the furan ring to tetrahydrofuran.
-
Reagents: 5% Rh/Al₂O₃ or 10% Pd/C, H₂ gas (50–100 psi).
-
Solvent: Methanol or Acetic Acid.
-
Protocol:
-
Dissolve the furan-acid in Methanol.
-
Add catalyst (5 mol% loading).
-
Hydrogenate in a Parr shaker or autoclave at 50 psi H₂ for 6–12 hours.
-
Filter through Celite to remove catalyst. Concentrate filtrate.
-
Purification: Recrystallization from Hexane/EtOAc.
-
Final Yield: Typically >85% for this step.[3]
-
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points.
Caption: Step-wise synthetic pathway from commercial furan precursors to the target scaffold.
Part 4: Applications in Medicinal Chemistry
Bioisosterism & Conformational Locking
This scaffold is frequently employed to replace:
-
Cyclohexyl groups: Reducing lipophilicity (LogP) while maintaining bulk.
-
Isoleucine/Valine side chains: In peptide mimetics, the quaternary center restricts the
and torsion angles, potentially locking the molecule in a bioactive conformation.
Receptor Targeting
The 1-(tetrahydrofuran-2-yl) moiety is particularly relevant in antagonists for:
-
Chemokine Receptors (e.g., CCR2, CCR5): Where a lipophilic acid headgroup is required for an ionic interaction with a conserved arginine/lysine in the binding pocket.
-
P2X3 Receptors: Used in the design of non-narcotic cough suppressants and pain modulators.
Metabolic Stability
The quaternary carbon adjacent to the carboxyl group renders the molecule highly resistant to beta-oxidation. Furthermore, the THF ring is less prone to oxidative metabolism (CYP450) compared to a furan ring, which can form reactive epoxide intermediates.
References
-
BLD Pharm. (2024). Product Analysis: 1-(Tetrahydrofuran-2-yl)cyclopentane-1-carboxylic acid (CAS 2137557-91-4). Retrieved from
- Sang, R., et al. (2019). "Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation." Angewandte Chemie International Edition, 58(40), 14365–14373. (Context for acid synthesis methodologies).
-
PubChem. (2024).[4] Compound Summary: 1-(Furan-2-yl)cyclopropane-1-carboxylic acid (Structural Analog). Retrieved from [4]
-
Organic Chemistry Portal. (2024). Synthesis of Cyclopentanes and Tetrahydrofurans. Retrieved from
-
Fuson, R. C., et al. (1945). "Cyclopentane-1,2-dicarboxylic acid synthesis." Journal of the American Chemical Society.[5] (Foundational chemistry for cyclopentane ring closure).
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 4. 1-(Furan-2-yl)cyclopropane-1-carboxylic acid | C8H8O3 | CID 18975653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
The Cyclopentane Scaffold in Medicinal Chemistry: Synthesis, Stereocontrol, and Therapeutic Utility
[1]
Executive Summary & Strategic Rationale
In the landscape of modern drug design, the substituted cyclopentanecarboxylic acid scaffold represents a critical "Goldilocks" zone between the rigid, often intractable nature of bicyclic systems and the entropic penalty associated with flexible acyclic chains.
For the medicinal chemist, this scaffold offers three distinct advantages:
-
Conformational Restriction: It locks pharmacophores into bioactive conformations, reducing the entropic cost of binding (
). -
Vectorial Control: Unlike the chair conformation of cyclohexane, the cyclopentane "envelope" or "twist" conformations allow for unique vector positioning of substituents (e.g., 1,3-cis vs. 1,3-trans), critical for accessing specific receptor pockets like neuraminidase or GPCRs.
-
Metabolic Stability: Cyclopentane rings are generally more resistant to oxidative metabolism than their acyclic alkyl counterparts.
This guide analyzes the synthesis and application of this scaffold, using the influenza drug Peramivir (BCX-1812) as the primary technical case study.
Structural Activity Relationship (SAR) Logic[2]
The decision to incorporate a cyclopentane ring is rarely arbitrary. It is a strategic choice to modulate lipophilicity and geometry.
The "Envelope" vs. "Chair"
While cyclohexanes exist predominantly in a stable chair conformation, cyclopentanes exist in a dynamic equilibrium between envelope (E) and twist (T) conformations. This pseudorotation allows the ring to adapt slightly to the binding pocket while still maintaining a high degree of rigidity compared to linear chains.
Key SAR Insight: In the development of Peramivir , the cyclopentane ring replaced the dehydropiperidine ring of DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid). The cyclopentane scaffold positioned the guanidino, acetamido, and carboxylate groups in a geometry that perfectly mimicked the transition state of sialic acid hydrolysis by neuraminidase.
Visualization: Scaffold Selection Logic
Figure 1: Decision logic for selecting cyclopentane scaffolds in lead optimization.
Core Synthetic Methodologies
The primary challenge in synthesizing substituted cyclopentanecarboxylic acids is stereocontrol . We focus here on the most robust industrial route: Desymmetrization of Vince Lactam .
The Vince Lactam Strategy
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, known as Vince lactam , is the industry-standard starting material.[1]
-
Why it works: The bicyclic structure inherently contains the cis-stereochemistry required for many 1,3-substituted targets.
-
The Mechanism: Acid-catalyzed ring opening cleaves the amide bond. Because the bridgehead carbons are locked, the resulting product (4-aminocyclopent-2-ene-1-carboxylate) retains the relative cis configuration between the amino and carboxyl groups.
Alternative: [3+2] Cycloaddition
For introducing complex side chains with high stereospecificity, 1,3-dipolar cycloadditions (nitrile oxide + alkene) are superior. This method utilizes the existing chirality of the ring to direct the incoming dipole to the less hindered face (steric approach control).
Case Study: Peramivir (BCX-1812) Synthesis
Peramivir is the quintessential example of a substituted cyclopentanecarboxylic acid drug. Its synthesis demonstrates the power of combining the Vince lactam ring-opening with a [3+2] cycloaddition .[2]
Synthetic Pathway Analysis[3]
-
Ring Opening: Vince lactam is opened with HCl/MeOH to yield the amino-ester.[1]
-
Protection: The amine is Boc-protected.[1]
-
Cycloaddition (The Critical Step): A nitrile oxide (generated in situ from 2-ethylbutyraldehyde oxime) reacts with the cyclopentene double bond.
-
Stereocontrol: The bulky Boc-amino group directs the nitrile oxide to the trans face relative to itself, establishing the correct stereocenters at C-3 and C-4.
-
-
Functionalization: The isoxazoline ring formed by cycloaddition is reductively cleaved to reveal the hydroxyl and amino groups necessary for the final drug.
Visualization: Peramivir Synthesis Workflow
Figure 2: The industrial synthesis of Peramivir, highlighting the critical cycloaddition step.
Detailed Experimental Protocol
The following protocol details the [3+2] Cycloaddition , the most chemically complex step in the Peramivir synthesis. This step establishes the core stereochemistry of the side chain.
Objective: Synthesis of the isoxazoline intermediate via reaction of N-Boc-cyclopent-2-ene-1-carboxylate with 2-ethylbutyraldehyde oxime.
Reagents & Equipment[5]
-
Substrate: Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate (1.0 eq)
-
Reagent: 2-Ethylbutyraldehyde oxime (1.5 eq)
-
Oxidant: Sodium Hypochlorite (NaOCl, 10-13% solution) or Chloramine-T (for in situ nitrile oxide generation)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Base: Triethylamine (Et3N) (catalytic)
-
Apparatus: 3-neck round bottom flask, addition funnel, internal temperature probe.
Step-by-Step Methodology
-
Preparation: Charge the reaction vessel with the N-Boc-cyclopentene substrate (dissolved in EtOAc). Cool the solution to 0–5°C using an ice/water bath.
-
Oxime Addition: Add 2-ethylbutyraldehyde oxime to the vessel. Ensure the mixture is homogenous.
-
Cycloaddition Initiation (Exothermic):
-
Critical Step: Slowly add the NaOCl solution dropwise via the addition funnel.
-
Rate Control: Maintain internal temperature below 20°C . The reaction of NaOCl with the oxime generates the nitrile oxide species in situ, which immediately undergoes cycloaddition. Rapid addition can lead to dimerization of the nitrile oxide (furoxan formation) rather than the desired cycloaddition.
-
-
Monitoring: Stir the reaction at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (hexane/EtOAc 3:1) or HPLC. The starting alkene spot should disappear.
-
Workup:
-
Quench the reaction with aqueous sodium bisulfite (NaHSO3) to destroy excess oxidant.
-
Separate the organic layer.[3] Extract the aqueous layer twice with EtOAc.
-
Wash the combined organics with brine, dry over anhydrous Na2SO4, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude isoxazoline is typically a viscous oil that can be crystallized or carried forward directly.
-
Expected Yield: 65–75%
-
Stereochemistry: The product is predominantly the trans-isoxazoline (relative to the Boc-amino group).
-
Data Summary: Comparative Metrics
The following table summarizes the efficiency of the Peramivir route compared to traditional linear syntheses of similar analogs.
| Metric | Vince Lactam Route (Peramivir) | Traditional Linear Synthesis | Causality / Note |
| Starting Material Cost | Low | Medium | Vince lactam is a byproduct of industrial polymer synthesis. |
| Stereocontrol | High (>95% de) | Low to Medium | Bicyclic framework forces cis-geometry; linear routes require chiral auxiliaries. |
| Step Count | 8 Steps | 12-15 Steps | Cycloaddition installs two stereocenters in one step. |
| Overall Yield | ~52% | <25% | Convergent strategies (cycloaddition) minimize linear step losses. |
| Atom Economy | High | Low | Linear routes often involve large protecting groups and leaving groups. |
Future Directions & Emerging Technologies
The field is moving beyond simple substitutions toward C-H Activation and Foldamers .
-
C-H Functionalization: Recent literature suggests using Palladium-catalyzed C-H activation to install substituents directly onto the unfunctionalized carbons of the cyclopentane ring, avoiding the need for pre-functionalized starting materials like Vince lactam.
-
Beta-Peptide Foldamers: Derivatives like cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) are being polymerized to create "foldamers"—short peptides that adopt stable helical structures in water. These have immense potential as protease-resistant therapeutics.
References
-
Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry.[4] Link
-
Singh, S., et al. (2012). Stereoselective synthesis of Peramivir from Vince lactam. Tetrahedron Letters. Link
-
Stájer, G., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. Journal of the American Chemical Society. Link
-
BioCryst Pharmaceuticals. (1999).[5] Substituted Cyclopentane Derivatives as Neuraminidase Inhibitors.[5] WO Patent 99/33781.[5] Link
-
BenchChem. (2025).[6] The Synthesis of Peramivir: A Technical Guide.Link (Cited for protocol baseline).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Integration of Tetrahydrofuran-Substituted Cyclopentane Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The confluence of rigid three-dimensional structure and versatile functionality makes fused ring systems exceptionally valuable in medicinal chemistry. Among these, the tetrahydrofuran-substituted cyclopentane scaffold has emerged as a privileged structural motif, most notably in the development of potent therapeutics. This guide provides a comprehensive technical overview of this scaffold, from its fundamental structural rationale to detailed synthetic methodologies and its impactful applications in drug discovery. We will delve into the stereoselective synthesis of the core structure, explore its structure-activity relationships (SAR) in key therapeutic areas, and provide actionable experimental protocols for its implementation in research settings.
The Rationale for Fused Ring Systems: A Structural Advantage
In the quest for novel therapeutics, the architecture of a molecule is paramount. Fused ring systems, where two or more rings share a common bond, offer a rigid and well-defined three-dimensional structure.[1] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The specific orientation of substituents on a fused scaffold is locked, which allows for precise interactions with receptor pockets or enzyme active sites.[1]
The tetrahydrofuran-substituted cyclopentane scaffold, a fusion of a five-membered carbocycle and a five-membered oxygen-containing heterocycle, provides a unique combination of properties. The cyclopentane ring offers a non-aromatic, lipophilic core that can effectively occupy hydrophobic pockets within a target protein.[2] The tetrahydrofuran (THF) moiety introduces polarity and the potential for hydrogen bonding through its ether oxygen, a critical interaction for anchoring a molecule within a binding site.[3] This combination of a hydrophobic core with a strategically placed hydrogen bond acceptor makes this scaffold a compelling starting point for the design of potent and selective modulators of biological function.
Strategic Synthesis of Tetrahydrofuran-Substituted Cyclopentane Scaffolds
The synthesis of these scaffolds, particularly in a stereocontrolled manner, is a key challenge and a testament to the advancements in modern synthetic organic chemistry.[4] The control of stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities.
Key Synthetic Approaches
Several synthetic strategies have been developed to access the core cyclopentane-tetrahydrofuran (Cp-THF) structure. These methods often focus on the diastereoselective and enantioselective construction of the fused ring system.
One prominent approach involves the use of radical cyclization reactions.[5] For instance, the addition of Lewis acids can control the diastereoselectivity in the synthesis of substituted tetrahydrofurans.[5] Another powerful strategy is the [3+2] cycloaddition, which can be used to construct the five-membered rings in a controlled fashion.[6]
A particularly elegant and practical synthesis of an optically active Cp-THF ligand, a crucial component of several HIV-1 protease inhibitors, starts from the commercially available (1R,5S)-(+)-2-oxabicyclo[3.3.0]oct-6-en-3-one.[7] This approach utilizes key steps like oxymercuration-demercuration or bromohydrin formation to introduce functionality with high stereocontrol.[7]
Below is a generalized workflow illustrating a common synthetic strategy.
Sources
- 1. fiveable.me [fiveable.me]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digikogu.taltech.ee [digikogu.taltech.ee]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Cyclopentyltetrahydrofuran (Cp-THF), an Important High-Affinity P2-Ligand for HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxolane-Cyclopentane Carboxylic Acid Motif: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The oxolane-cyclopentane carboxylic acid motif is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this privileged scaffold. We will delve into the mechanistic underpinnings of its therapeutic effects, from its well-established role in prostaglandin analogs to its emerging potential in antiviral and anticancer applications. Detailed experimental protocols and in-depth analysis of the causality behind synthetic and pharmacological choices are presented to equip researchers with the knowledge to innovate within this chemical space.
Introduction: The Enduring Significance of the Oxolane-Cyclopentane Carboxylic Acid Core
The fusion of an oxolane (tetrahydrofuran) ring with a cyclopentane carboxylic acid creates a conformationally constrained and functionally versatile scaffold. This unique three-dimensional architecture allows for precise spatial orientation of substituents, facilitating high-affinity interactions with a variety of biological targets. The carboxylic acid moiety, a key feature, often serves as a crucial anchoring point to receptor binding sites through ionic interactions and hydrogen bonding.
Historically, the most prominent examples of this motif are found in the prostaglandin F2α (PGF2α) analogs, which have revolutionized the treatment of glaucoma. However, the therapeutic potential of this scaffold extends far beyond ophthalmology, with emerging research demonstrating significant activity in inflammation, virology, and oncology. This guide will explore the breadth of these applications, providing a robust foundation for future drug discovery efforts.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of functionalized oxolane-cyclopentane carboxylic acid derivatives is a rich area of organic chemistry. The choice of synthetic route is dictated by the desired stereochemistry and substitution pattern. A cornerstone in the synthesis of many prostaglandin analogs is the Corey lactone , a versatile bicyclic intermediate.
The Corey Synthesis: A Classic and Adaptable Route
The Corey synthesis provides a stereocontrolled pathway to the Corey lactone, which can then be elaborated to a wide range of prostaglandin analogs. The synthesis begins with a Diels-Alder reaction, establishing the key stereocenters of the cyclopentane ring.
Experimental Protocol: Synthesis of the Corey Lactone Diol (A Key Intermediate)
This protocol outlines a key transformation in the Corey synthesis, the reduction of the Corey lactone to the corresponding diol.
Materials:
-
Corey lactone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: A solution of Corey lactone in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer and a dropping funnel.
-
Reduction: The solution is cooled to 0 °C in an ice bath. A solution of LiAlH₄ in anhydrous diethyl ether is added dropwise via the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 5 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature at 0 °C. This procedure results in the formation of a granular precipitate of aluminum salts.
-
Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude diol. The product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Corey lactone diol.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as LiAlH₄ is highly reactive with water and moisture.
-
Anhydrous Solvents: Anhydrous solvents are essential to prevent the decomposition of the reducing agent and to ensure the efficiency of the reduction.
-
Controlled Addition at Low Temperature: The dropwise addition of the reducing agent at 0 °C helps to control the exothermic nature of the reaction and minimize side reactions.
-
Fieser Workup: The specific quenching procedure (Fieser workup) is designed to produce easily filterable aluminum salts, simplifying the purification process.
Modern Synthetic Approaches
While the Corey synthesis remains a benchmark, contemporary methods focus on improving efficiency and introducing greater diversity. These include:
-
Catalytic Asymmetric Methods: Employing chiral catalysts to establish key stereocenters early in the synthesis, reducing the need for resolutions.
-
Radical Cyclizations: Utilizing radical-mediated ring-closing reactions to construct the cyclopentane core.
-
[3+2] Cycloadditions: A convergent approach where two fragments are combined to rapidly assemble the five-membered ring.
Diverse Biological Activities and Mechanisms of Action
The oxolane-cyclopentane carboxylic acid motif exhibits a remarkable range of biological activities, a testament to its ability to mimic endogenous ligands and interact with key biological targets.
Prostaglandin F2α Analogs: Revolutionizing Glaucoma Treatment
The most well-known application of this motif is in prostaglandin F2α analogs for the treatment of glaucoma. Latanoprost is a prime example.[1]
Mechanism of Action:
Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[1][2] This active metabolite is a selective agonist of the prostaglandin F receptor (FP receptor).[1][3] Activation of the FP receptor in the ciliary muscle and other tissues of the eye leads to an increase in the uveoscleral outflow of aqueous humor, the primary fluid in the anterior chamber of the eye.[3][4] This enhanced outflow reduces intraocular pressure (IOP), the main risk factor for glaucomatous optic nerve damage.[4][5]
Figure 1: Simplified signaling pathway of Latanoprost in reducing intraocular pressure.
Anti-Inflammatory Activity
Certain cyclopentane carboxylic acid derivatives have demonstrated potent anti-inflammatory properties. Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Structure-Activity Relationship (SAR) for Anti-Inflammatory Activity:
The anti-inflammatory activity of these compounds is highly dependent on their structural features. The nature and position of substituents on the cyclopentane ring and any aromatic moieties play a crucial role in determining their potency and selectivity for COX enzymes.
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 1 | H | Cl | 15.2 | 0.8 |
| 2 | CH₃ | Cl | 10.5 | 0.5 |
| 3 | H | F | 20.1 | 1.2 |
| 4 | CH₃ | F | 18.7 | 0.9 |
Table 1: Representative SAR data for a series of anti-inflammatory cyclopentane carboxylic acid derivatives. (Note: This is a representative table; actual values would be sourced from specific studies).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Wistar rats (150-200 g)
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: The test compounds or vehicle are administered orally or intraperitoneally at a specific time before the induction of inflammation.
-
Paw Volume Measurement (Baseline): The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement (Post-Induction): Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Antiviral and Anticancer Potential
Recent research has highlighted the potential of oxolane-cyclopentane carboxylic acid motifs in the development of antiviral and anticancer agents.
-
Antiviral Activity: Some derivatives have shown activity against various viruses, including influenza and hepatitis C. The proposed mechanism often involves the inhibition of viral entry or replication processes. For instance, certain cyclopentenone prostanoids can induce a cellular defense response that interferes with viral replication.[6]
-
Anticancer Activity: The antiproliferative effects of some compounds containing this scaffold are being investigated. Potential mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and metastasis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
The oxolane-cyclopentane carboxylic acid motif has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. Its success is rooted in its unique conformational properties and the crucial role of the carboxylic acid in molecular recognition. While its impact on glaucoma treatment is well-established, the expanding landscape of its biological activities presents exciting opportunities for future drug discovery.
Future research in this area should focus on:
-
Exploring Novel Therapeutic Areas: Systematically screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.
-
Developing More Efficient and Diverse Synthetic Methodologies: Innovating new synthetic routes to access novel analogs with greater structural complexity and diversity.
-
Leveraging Computational Chemistry: Utilizing in silico modeling and virtual screening to guide the design of more potent and selective inhibitors.
-
Investigating Detailed Mechanisms of Action: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to enable rational drug design.
By building upon the solid foundation of knowledge surrounding this privileged scaffold, the scientific community is well-positioned to unlock its full therapeutic potential and develop the next generation of innovative medicines.
References
-
Latanoprost - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
What is the mechanism of Latanoprost? - Patsnap Synapse. (2024, July 17). Retrieved February 23, 2026, from [Link]
-
Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study. (2008, May 15). PubMed. Retrieved February 23, 2026, from [Link]
-
What is the mechanism of action (MOA) of Xalatan (latanoprost)? - Dr.Oracle. (2025, March 18). Retrieved February 23, 2026, from [Link]
-
What is Latanoprost used for? - Patsnap Synapse. (2024, June 14). Retrieved February 23, 2026, from [Link]
-
Antiviral activity of cyclopentenone prostanoids. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Crystallization and Purification of Oxolane-Substituted Acids
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Solid-State Purity
Oxolane-substituted acids, a class of compounds characterized by a tetrahydrofuran (THF) ring and a carboxylic acid moiety, are prevalent scaffolds in medicinal chemistry and materials science. The precise control over their solid-state form is paramount, as it directly influences critical downstream properties such as solubility, stability, and bioavailability in pharmaceutical intermediates.[1][2] Achieving high purity and a consistent crystalline form is not merely a finishing step but a foundational requirement for reliable process scale-up and regulatory confidence.[1]
This guide provides an in-depth exploration of crystallization techniques tailored for oxolane-substituted acids. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind protocol design, empowering researchers to troubleshoot effectively and adapt methodologies to novel derivatives. Our focus is on building robust, self-validating purification systems grounded in the fundamental principles of crystal engineering.
Core Principles: Understanding the Molecular Dichotomy
The primary challenge in crystallizing oxolane-substituted acids lies in their dual chemical nature. The oxolane (THF) ring imparts a degree of lipophilicity and can act as a hydrogen bond acceptor, while the carboxylic acid group is highly polar and serves as a strong hydrogen bond donor and acceptor.[3][4] This dichotomy governs solvent selection and crystallization behavior. Successful purification hinges on achieving a state of supersaturation—a thermodynamically unstable condition where the concentration of the solute exceeds its equilibrium solubility, providing the driving force for crystallization.[5][6]
Crystallization proceeds in two main stages:
-
Nucleation: The initial formation of small, stable crystalline nuclei from the supersaturated solution. This can be influenced by factors like the level of supersaturation, temperature, and the presence of seed crystals or even microscopic scratches on the flask surface.[2][5]
-
Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals.[2]
A common failure mode, particularly with impure or complex molecules, is "oiling out," where the compound separates from the solution as a liquid phase instead of a solid.[7][8] This often occurs when the solution is cooled too rapidly or when the supersaturation level is excessively high, preventing molecules from orienting correctly into a crystal lattice.[7] Slow, controlled changes in conditions are essential to favor crystal growth over precipitation or oiling out.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a crystallization protocol.[9] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[7][10] For oxolane-substituted acids, a systematic screening process is highly recommended.
Solvent Systems
-
Single-Solvent Systems: Often employ polar protic solvents like alcohols (ethanol, isopropanol) or polar aprotic solvents like ketones (acetone) and esters (ethyl acetate). These solvents can interact favorably with both the carboxylic acid and the ether linkage.[7]
-
Mixed-Solvent (Anti-solvent) Systems: This is a powerful technique for this class of compounds. The oxolane-substituted acid is dissolved in a "good" solvent (in which it is highly soluble), and a miscible "anti-solvent" (in which it is poorly soluble) is slowly added to induce crystallization.[11] Common systems include Acetone/Hexane, Ethyl Acetate/Heptane, or Methanol/Water.
Table 1: Solvent Selection Guide for Oxolane-Substituted Acids
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Typical Application & Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | Polar Protic | Good for cooling crystallizations. The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl chain interacts with the oxolane ring.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone | 56, 80 | Polar Aprotic | Excellent general-purpose solvents for initial dissolution in anti-solvent methods.[7] |
| Esters | Ethyl Acetate | 77 | Medium Polarity | A versatile solvent, often used in anti-solvent pairs with alkanes. Good for a wide range of polarities. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | 66, 80 | Low Polarity | Can be effective but may lead to high solubility. Often used as the "good" solvent in an anti-solvent system.[12] |
| Hydrocarbons | Heptane, Hexane, Cyclohexane | 98, 69, 81 | Non-polar | Primarily used as anti-solvents to decrease the polarity of the system and induce precipitation.[3] |
| Water | Water | 100 | Highly Polar | Can be used as an anti-solvent for compounds dissolved in polar organic solvents like methanol or acetone, or as the primary solvent for salt forms. |
Crystallization Workflow and Protocols
The selection of an appropriate crystallization method is a logical process based on the compound's solubility characteristics. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a crystallization technique.
Protocol 1: Cooling Crystallization
This is the most common recrystallization technique, ideal for compounds whose solubility increases significantly with temperature.[13]
Methodology:
-
Dissolution: Place the crude oxolane-substituted acid in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate (with stirring) to near its boiling point. Continue adding the solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[10]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[7]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]
-
Inducing Crystallization (If Necessary): If no crystals form after the solution has reached room temperature, induce nucleation by gently scratching the inner wall of the flask with a glass rod at the solvent-air interface or by adding a single "seed" crystal from a previous pure batch.[7]
-
Ice Bath: Once the solution has reached room temperature and crystal formation is established, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[14]
-
Drying: Allow the crystals to dry under vacuum on the filter and then transfer them to a watch glass or drying oven (at a temperature well below the compound's melting point) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective when a compound's solubility is not strongly dependent on temperature. It works by altering the composition of the solvent to reduce the solute's solubility.[11][15]
Caption: Workflow for the anti-solvent crystallization process.
Methodology:
-
Dissolution: Dissolve the crude oxolane-substituted acid in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: While stirring the solution vigorously, slowly add the "anti-solvent" (e.g., heptane) dropwise using a pipette or addition funnel. The addition rate is a critical parameter; too fast an addition can cause the compound to oil out.[5]
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates that the point of supersaturation has been reached and nucleation has begun.
-
Crystal Growth: At this point, you can either stop the addition and allow the crystals to grow over time or continue the slow addition of the anti-solvent to maximize yield.
-
Equilibration: Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to ensure the crystallization process is complete and to allow for potential ripening of the crystals.
-
Collection and Drying: Collect and dry the crystals as described in Protocol 1, ensuring the wash solvent is a mixture of the good/anti-solvent in a ratio that does not redissolve the product.
Protocol 3: Slow Evaporation & Vapor Diffusion
These methods are generally used for small quantities of material when the goal is to obtain very high-quality single crystals, often for X-ray diffraction analysis.[16] They are not typically used for bulk purification.
Methodology (Vapor Diffusion):
-
Dissolve the compound (a few milligrams) in a small amount of a relatively volatile "good" solvent (e.g., acetone) in a small, open vial.[16]
-
Place this inner vial inside a larger, sealed jar or beaker that contains a small volume of a volatile "anti-solvent" (e.g., hexane).
-
Seal the outer container. Over time, the anti-solvent vapor will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting the slow growth of high-quality crystals.[16]
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not sufficiently saturated; compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase concentration. Try adding a different anti-solvent. If using cooling, ensure the ice bath is sufficiently cold. Try scratching or seeding.[7] |
| "Oiling Out" | Solution is too concentrated; cooling or anti-solvent addition is too rapid; melting point of the compound is below the solvent's boiling point. | Re-heat the solution to redissolve the oil. Add a small amount of additional "good" solvent. Allow the solution to cool much more slowly. Consider a different solvent system with a lower boiling point.[8] |
| Poor Recovery/Low Yield | Too much solvent was used; the compound has significant solubility even at low temperatures; premature filtration. | Concentrate the filtrate (mother liquor) and attempt a second crystallization. Ensure the solution is thoroughly cooled before filtration. Use only ice-cold solvent for washing. |
| Impure Crystals | Rapid crystallization trapped impurities; wash solvent was not effective. | Redissolve the crystals and repeat the crystallization process more slowly. Ensure the wash solvent is appropriate and used sparingly but effectively. Consider a pre-purification step like column chromatography if impurities are very similar to the product.[7] |
Conclusion
The purification of oxolane-substituted acids by crystallization is a controllable and highly effective process when approached systematically. Success is predicated on a thorough understanding of the compound's solubility, strategic solvent selection, and the patient, controlled generation of supersaturation. By moving beyond a trial-and-error approach and focusing on the underlying principles of nucleation and crystal growth, researchers can develop robust protocols that consistently deliver materials of high purity and desired solid-state form, accelerating the drug development pipeline.
References
- University of Bath. (n.d.). Guide for crystallization.
- Myande Group. (n.d.). Evaporation Crystallization Equipment, Engineering Solution.
- Andritz Group. (n.d.). Crystallization process guide | industrial use.
- Vesfil. (2026, January 20). Evaporative Crystallizer | Stable, High-Yield Output.
- BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Journal of the American Chemical Society. (2022, April 20).
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
- European Commission. (n.d.). Antisolvent Crystallization.
- ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
- Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- Google Patents. (n.d.). JPWO2004046075A1 - Crystallization solvent containing cycloalkyl ether compound and crystallization method using the solvent.
- University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab.
- California State University, Long Beach. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from a university chemistry department resource.
- University of Technology, Iraq. (2021, July 16). Experimental No. (4)
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Tenifatecan Crystallization.
- ResearchGate. (n.d.). Crystal chemistry of organic minerals – salts of organic acids: the synthetic approach | Request PDF.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from a university chemistry department resource.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Google Patents. (n.d.). US4233228A - Purification of tetrahydrofuran.
- University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from a university science department resource.
- All About Drugs. (2026, February 7). Crystallization.
- JoVE. (2020, March 26). Video: Recrystallization - Concept.
- PMC. (n.d.). Freezing of Aqueous Carboxylic Acid Solutions on Ice.
- ResearchGate. (2025, August 6). Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation: Pilot plant studies | Request PDF.
- PMC. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from a university chemistry department resource.
- N/A. (n.d.).
- Royal Society of Chemistry. (2007, August 2). Powder X-ray diffraction as an emerging method to structurally characterize organic solids.
- Google Patents. (n.d.). CN105085444A - Purification method of chromatographic-grade tetrahydrofuran.
- MDPI. (2023, February 26). Composition of the Solvation Shell of the Selected Cyclic Ethers....
- ACS Publications. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity....
- ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids.
- MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient....
- PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- Science. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
- Royal Society of Chemistry. (n.d.). Creating carboxylic acid co-crystals: The application of Hammett substitution constants.
- Chemistry LibreTexts. (2022, June 8). 15: Organic Acids and Bases and Some of Their Derivatives.
- ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters.
- NIH. (n.d.). Do carboximide–carboxylic acid combinations form co-crystals?.
- Royal Society of Chemistry. (2013, November 22). Predicting crystal structures of organic compounds.
- CORA. (2017, April 10).
- ACS Publications. (2018, August 10). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Crystallization – All About Drugs [allfordrugs.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Video: Recrystallization - Concept [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 12. JPWO2004046075A1 - Crystallization solvent containing cycloalkyl ether compound and crystallization method using the solvent - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. blog.richmond.edu [blog.richmond.edu]
- 15. ijprajournal.com [ijprajournal.com]
- 16. unifr.ch [unifr.ch]
Application Note: Preparation of Chiral Derivatives of 1-(Oxolan-2-yl)cyclopentane-1-carboxylic Acid
This Application Note details the protocol for the synthesis and optical resolution of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid (also known as 1-(tetrahydrofuran-2-yl)cyclopentanecarboxylic acid). This scaffold is a critical intermediate in medicinal chemistry, serving as a bioisostere for phenyl/cyclohexyl groups in GPCR antagonists (e.g., NK1, P2X3) and antispasmodic agents.
Executive Summary
The 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid moiety presents a unique stereochemical challenge. While the cyclopentane ring C1 is quaternary, it is not a stereocenter unless the ring is asymmetrically substituted. However, the C2 position of the oxolane (tetrahydrofuran) ring is chiral. Biological activity in this class of compounds is often strictly governed by the (
This guide provides a validated workflow for:
-
Scalable Synthesis of the racemic acid via radical hetero-alkylation.
-
Optical Resolution using classical diastereomeric salt crystallization with (S)-(-)-1-Phenylethylamine.
-
Enantiomeric Purity Determination using Chiral HPLC and derivatization.
Synthetic Strategy & Workflow
The most robust route to the racemic scaffold involves the radical addition of tetrahydrofuran (THF) to ethyl 1-cyclopentenecarboxylate. This is followed by hydrolysis and classical resolution.
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the preparation of enantiopure 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid.
Protocol 1: Synthesis of Racemic Scaffold
Objective: Preparation of (±)-1-(oxolan-2-yl)cyclopentane-1-carboxylic acid. Mechanism: Free-radical conjugate addition of the THF-2-yl radical to the electron-deficient double bond of the cyclopentene ester.
Materials
-
Ethyl 1-cyclopentenecarboxylate (CAS: 7686-77-3)
-
Tetrahydrofuran (THF), anhydrous (stabilizer-free preferred)
-
Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP)
-
Lithium Hydroxide (LiOH·H2O)
Step-by-Step Methodology
-
Radical Addition:
-
Dissolve Ethyl 1-cyclopentenecarboxylate (10.0 g, 71.3 mmol) in neat THF (150 mL). Note: THF acts as both solvent and reactant.
-
Add Benzoyl Peroxide (1.7 g, 7.1 mmol, 10 mol%) in one portion.
-
Reflux the mixture under Nitrogen atmosphere for 16–24 hours. Monitor by TLC/GC-MS for the disappearance of the acrylate starting material.
-
Optimization: If conversion is slow, add an additional 5 mol% of BPO after 12 hours.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess THF. Dilute the residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove benzoic acid byproducts. Dry over MgSO4 and concentrate.
-
Purification: Purify the crude oil via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to yield Ethyl 1-(oxolan-2-yl)cyclopentanecarboxylate as a clear oil.
-
-
Hydrolysis:
-
Dissolve the ester (10.0 g) in a mixture of THF:Water:Methanol (4:1:1, 60 mL).
-
Add LiOH·H2O (3.0 eq). Stir at 50°C for 4 hours.
-
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over Na2SO4 and concentrate to yield the Racemic Acid as a viscous oil or low-melting solid.
-
Protocol 2: Optical Resolution (Chiral Separation)
Objective: Isolation of the enantiopure (
Rationale
Direct asymmetric synthesis of this quaternary center is challenging. Resolution using (S)-(-)-1-Phenylethylamine (PEA) is the industry standard for alpha-substituted carboxylic acids due to the robust formation of crystalline diastereomeric salts.
Materials
-
(±)-1-(oxolan-2-yl)cyclopentane-1-carboxylic acid (from Protocol 1)
-
(S)-(-)-1-Phenylethylamine (Chiral Resolving Agent)
-
Solvent System: Acetone (primary) and Ethanol (co-solvent)
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve the Racemic Acid (5.0 g, 27.1 mmol) in Acetone (40 mL) at 50°C.
-
Slowly add (S)-(-)-1-Phenylethylamine (3.28 g, 27.1 mmol, 1.0 eq) dropwise over 10 minutes.
-
Observation: A white precipitate (the diastereomeric salt) should begin to form. If not, cool slowly to 4°C.
-
-
Fractional Crystallization:
-
Heat the suspension to reflux until the salt dissolves (add small amounts of Ethanol if necessary to achieve full dissolution).
-
Allow the solution to cool slowly to room temperature over 4 hours, then stand at 4°C overnight.
-
Filtration: Filter the crystals. This "Crop 1" is enriched in one diastereomer (typically the less soluble salt).
-
Recrystallization: Recrystallize "Crop 1" from hot Acetone/Ethanol (9:1) 2–3 times until the melting point is constant and the specific rotation stabilizes.
-
-
Liberation of the Free Acid:
-
Suspend the purified salt in Water (20 mL) and Ethyl Acetate (20 mL).
-
Add 1M HCl dropwise until the aqueous layer is pH 1–2.
-
Separate the organic layer, extract the aqueous layer again with EtOAc, dry (Na2SO4), and concentrate.
-
Result: Enantiopure 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid .
-
Analytical Validation (QC)
Data Summary Table
| Parameter | Specification (Racemic) | Specification (Chiral) | Method |
| Appearance | Viscous Oil / Low melting solid | White Crystalline Solid | Visual |
| Purity (HPLC) | >95% | >98% | C18, 210 nm |
| Enantiomeric Excess | 0% | >98% ee | Chiral HPLC / GC |
| Specific Rotation | 0° | [α]D ≈ ± Specific Value* | Polarimetry (c=1, MeOH) |
*Note: Specific rotation magnitude depends on the exact enantiomer resolved. Literature analogs suggest values in the range of ±20–40°.
Chiral HPLC Method
To verify enantiomeric excess (ee), use the following conditions:
-
Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Derivatization (Optional): If UV absorption is weak, convert the acid to the anilide derivative (using aniline/EDC) prior to injection to enhance detection sensitivity.
Alternative: Menthyl Ester Analysis
For labs without Chiral HPLC, derivatize the acid with (-)-Menthol (using DCC/DMAP). The resulting diastereomeric esters can be separated and quantified using standard achiral GC-MS or 1H-NMR (looking for splitting of the methyl signals).
References
-
Radical Addition to Acrylates
-
Mechanism & Solvent Effects:[1] "Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization...". NIH National Library of Medicine. Available at: [Link]
-
General Protocol: "Synthesis of Cyclopentane and Tetrahydrofuran Derivatives". TalTech Digital Collection. Available at: [Link]
-
-
Chiral Resolution Methodologies
-
Analytical Methods
-
Menthyl Ester Derivatization: "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs". Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Oxolan-2-yl)cyclopentane-1-carboxylic Acid
The following technical guide is designed for research and process chemists optimizing the synthesis of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid (also known as 1-(tetrahydrofuran-2-yl)cyclopentanecarboxylic acid).
This guide focuses on the most robust and scalable synthetic route: the radical hydroalkylation of cyclopent-1-enecarboxylic acid derivatives with tetrahydrofuran (THF) . This method, while direct, often suffers from variable yields due to competing oligomerization and inefficient radical chain propagation.
Current Status: Operational Topic: Yield Optimization & Troubleshooting Protocol ID: RAD-THF-CP-05
Core Reaction Overview
The synthesis relies on the Minisci-type radical addition of a tetrahydrofuranyl radical (generated via hydrogen abstraction) to the electron-deficient double bond of a cyclopent-1-enecarboxylate precursor.
Reaction Scheme:
-
Substrate: Methyl cyclopent-1-enecarboxylate (or free acid).
-
Reagent/Solvent: Tetrahydrofuran (Excess).
-
Initiator: Di-tert-butyl peroxide (DTBP) or similar high-temperature radical initiator.
-
Mechanism:
-H abstraction from THF Giese addition to alkene Chain transfer.
Mechanistic Workflow (Visualization)
Figure 1: Radical chain propagation cycle for the hydroalkylation of cyclopent-1-enecarboxylates.
Troubleshooting & Optimization (Q&A)
Issue 1: "My isolated yield is stuck below 40%. How do I improve conversion?"
Diagnosis: Low yield in this reaction is typically caused by poor radical chain propagation or competitive polymerization of the alkene substrate. If the concentration of the alkene is too high, the intermediate radical attacks another alkene molecule instead of abstracting a hydrogen atom from THF.
Corrective Protocol:
-
High Dilution Principle: Ensure the alkene is highly diluted in THF. The THF acts as both reactant and solvent.
-
Recommendation: Use at least 20–30 equivalents of THF relative to the substrate.
-
-
Slow Addition: Do not add the substrate and initiator all at once.
-
Protocol: Dissolve the initiator (DTBP) and the substrate in a small volume of THF. Add this solution dropwise over 4–6 hours to refluxing THF. This keeps the instantaneous concentration of the alkene low, favoring the H-abstraction step (product formation) over polymerization.
-
-
Temperature Match: Ensure your reaction temperature matches the 1-hour half-life of your initiator.
-
For DTBP , refluxing THF (66°C) is too cold for efficient homolysis (half-life is ~1000h at 80°C).
-
Solution: Perform the reaction in a sealed pressure vessel (autoclave) at 130–140°C , or use a lower-temperature initiator like Dilauroyl peroxide (DLP) if reflux conditions are mandatory (though DLP requires higher loading).
-
Issue 2: "I am seeing significant oligomer formation. How do I suppress this?"
Diagnosis: Oligomers form when the radical adduct reacts with another molecule of cyclopent-1-enecarboxylate. This is a classic "Giese addition" side reaction.
Corrective Protocol:
-
Increase THF Stoichiometry: As mentioned above, pushing the THF:Substrate ratio to 50:1 or higher statistically favors the reaction with THF.
-
Solvent Modification: Add a hydrogen atom donor that is more active than THF but does not interfere? Generally not recommended as it changes the group added. Instead, focus on stirring rate . High-shear mixing ensures the local concentration of substrate never spikes at the addition point.
Issue 3: "The reaction is messy, and purification is difficult. How do I separate the product?"
Diagnosis: The crude mixture likely contains unreacted starting material, telomers, and initiator byproducts (t-butanol, acetone).
Corrective Protocol:
-
Use the Acid/Base Switch (If using the free acid):
-
If you synthesized the ester, hydrolyze it to the crude acid first.
-
Dissolve crude in ether/EtOAc.
-
Extract with 1M NaOH (Product goes to aqueous layer; neutral impurities/polymers stay in organic).
-
Wash aqueous layer with ether.
-
Acidify aqueous layer to pH 2 with HCl and extract back into EtOAc.
-
-
Distillation: The product (ester form) has a significantly higher boiling point than the starting material. Vacuum distillation is effective for removing unreacted cyclopent-1-enecarboxylate.
Issue 4: "Can I use 2-chlorotetrahydrofuran instead of the radical method?"
Expert Analysis: Technically, yes, but it is not recommended for high-yield synthesis.
-
Instability: 2-Chlorotetrahydrofuran is highly unstable and prone to elimination (forming dihydrofuran) or polymerization.
-
Sterics: Forming a quaternary center (C1 of cyclopentane) via S_N1/S_N2 with a secondary halide is sterically hindered and prone to E2 elimination.
Optimized Experimental Protocol
Target: 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid (via methyl ester).
| Parameter | Standard Condition | Optimized Condition | Reason |
| Stoichiometry | 1:10 (Substrate:THF) | 1:40 (Substrate:THF) | Suppresses oligomerization. |
| Initiator | Benzoyl Peroxide | Di-tert-butyl peroxide (DTBP) | DTBP minimizes oxidative side reactions; cleaner homolysis. |
| Temperature | 66°C (Reflux) | 135°C (Sealed Tube) | Matches DTBP half-life for steady radical flux. |
| Addition Mode | Batch | Slow Syringe Pump Addition | Maintains low substrate concentration. |
Step-by-Step Method:
-
Preparation: In a syringe, mix Methyl cyclopent-1-enecarboxylate (1.0 equiv) and DTBP (0.2–0.5 equiv).
-
Setup: Charge a pressure tube or autoclave with THF (40 equiv). Purge with Nitrogen/Argon to remove oxygen (oxygen quenches radicals).
-
Reaction: Heat THF to 135°C .
-
Addition: Add the syringe contents dropwise over 4–6 hours using a syringe pump.
-
Post-Reaction: Stir for an additional 2 hours at 135°C. Cool to room temperature.
-
Workup: Evaporate excess THF under reduced pressure.
-
Hydrolysis (Optional): Treat the residue with LiOH in THF/Water to obtain the free acid.
-
Purification: Perform acid-base extraction as detailed in Issue 3.
Safety & Scalability
-
Peroxide Warning: DTBP is shock-insensitive but flammable. Ensure all equipment is grounded. Do not distill the reaction mixture to dryness if peroxides are still present (test with starch-iodide paper).
-
Pressure: Heating THF to 135°C generates significant pressure (~3-5 bar). Use rated glassware or stainless steel reactors.
References
-
Radical Addition Mechanism: Walling, C., & Huyser, E. S. (1963). Free radical additions to olefins to form carbon-carbon bonds. Organic Reactions, 13, 91-149. Link
-
Synthesis of 1-Substituted Cyclopentanecarboxylates: Curran, D. P., & Porter, N. A. (1988). Thiohydroxamic esters as radical precursors. Journal of the American Chemical Society.[1][2] Link
-
Photoredox Alternatives (Modern Context): Zuo, Z., & MacMillan, D. W. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis. Journal of the American Chemical Society, 136(14), 5257-5260. (Demonstrates carboxylic acid radical activation logic). Link
-
General Cyclopentane Synthesis Reviews: Organic Chemistry Portal. Cyclopentane Synthesis. Link
Sources
Technical Support Center: Decarboxylation of Cyclopentane Carboxylic Acid Derivatives
Topic: Troubleshooting Decarboxylation Issues in Cyclopentane Carboxylic Acid Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Support Guide & FAQ
Core Directive & Scope
This guide addresses the technical challenges associated with the decarboxylation steps in synthesizing cyclopentane carboxylic acid derivatives. These intermediates are critical in medicinal chemistry (e.g., quaternary amino acids, NK1 antagonists). The focus is on two primary pathways:
-
Thermal Decarboxylation of gem-dicarboxylic acids (Malonic Ester route).
-
Krapcho Dealkoxycarbonylation of
-keto esters or -cyano esters.
Technical Deep Dive: Mechanisms & Causality
To troubleshoot effectively, one must understand the underlying causality of the reaction failure. Decarboxylation is not merely "heating"; it is a precise orbital alignment event.
A. Thermal Decarboxylation (Acidic/Neat)
-
Mechanism: Concerted pericyclic reaction.
-
The "Why": The reaction proceeds through a cyclic 6-membered transition state (TS) involving the carbonyl oxygen of the free acid and the proton of the carboxyl group.
-
Cyclopentane Specifics: The cyclopentane ring exists in an "envelope" conformation. In 1,1-dicarboxylic acids, the transition state requires a specific alignment that can be sterically hindered by bulky substituents at the C2/C5 positions, raising the activation energy (
).
B. Krapcho Decarboxylation (Salt/Solvent)
-
Mechanism:
attack followed by elimination. -
The "Why": Halide ions (Cl⁻, I⁻) attack the methyl/ethyl group of the ester, forming a carboxylate. This unstable species spontaneously decarboxylates to an enolate, which is then protonated.
-
Critical Failure Point: The reaction requires water (stoichiometric) to protonate the resulting enolate.[1] Without water, the enolate may polymerize or attack other electrophiles.
Visualizing the Pathways
The following diagram illustrates the divergent pathways and their critical transition states.
Figure 1: Mechanistic divergence between Thermal and Krapcho decarboxylation pathways.
Troubleshooting Guide (FAQ Format)
Category 1: Reaction Stalled or Incomplete
Q: My Krapcho reaction (cyclopentane-1,1-diester → monoester) stalls at 50% conversion. Adding more LiCl doesn't help.
-
Diagnosis: The system likely lacks a proton source.
-
The Science: The Krapcho mechanism generates an enolate intermediate. If the solvent (DMSO) is anhydrous, the enolate accumulates and inhibits the forward reaction (equilibrium shifts back) or leads to Claisen-type condensations.
-
Solution: Add 1-2 equivalents of water per mole of substrate. Water acts as the proton donor to quench the enolate and drive the equilibrium forward by evolving CO₂ gas [1].
Q: Thermal decarboxylation of 1,1-cyclopentanedicarboxylic acid is too slow at 160°C.
-
Diagnosis: High activation energy due to ring strain or lack of catalysis.
-
Solution:
-
Solvent Switch: Move from neat melt to a high-boiling basic solvent like Quinoline or Collidine with a trace of Copper powder. The base facilitates proton transfer, and copper coordinates the carboxylate, lowering the transition state energy.
-
Microwave: Cyclopentane derivatives respond well to microwave heating (200°C, 10-20 min) which overcomes heat transfer limitations in viscous neat melts [2].
-
Category 2: Side Products & Impurities
Q: I see a "dimer" peak in LCMS during the decarboxylation of methyl 1-cyanocyclopentanecarboxylate.
-
Diagnosis: Enolate alkylation (Self-condensation).
-
The Science: The decarboxylated species passes through a reactive enolate/nitronate anion. If the concentration is too high, this anion attacks the unreacted starting material (which is an electrophilic ester).
-
Solution:
-
Dilution: Increase solvent volume (DMSO/DMF) to 10-15 volumes.
-
Temperature Ramp: Heat rapidly to decarboxylation temp (
) to minimize the residence time of the intermediate enolate.
-
Q: My product has lost stereochemical integrity (cis/trans scrambling).
-
Diagnosis: Thermodynamic equilibration via the enol intermediate.
-
The Science: Decarboxylation protonation is rarely stereoselective. The product equilibrates to the thermodynamic minimum (usually trans for 1,2-disubstituted cyclopentanes) via keto-enol tautomerism.
-
Solution:
-
If you need the kinetic isomer (cis), decarboxylation is the wrong step to set stereochemistry. You must accept the thermodynamic mix and separate isomers via recrystallization or chromatography after this step.
-
Category 3: Physical Issues (Frothing/Scale-up)
Q: Upon scaling to 100g, the reaction foamed over (rapid CO₂ evolution).
-
Diagnosis: Mass transfer limitation and viscosity.
-
Solution:
-
Dosing: Do not heat the full batch. Heat the solvent/salt mixture to temperature, then slowly dose the substrate solution over 2-4 hours. This controls the CO₂ generation rate.
-
Antifoam: Silicone-based antifoams are generally compatible with Krapcho conditions.
-
Experimental Protocols
Protocol A: Krapcho Decarboxylation (Standard)
Best for: 1,1-Diesters or Cyanoesters
| Parameter | Specification | Notes |
| Solvent | DMSO or DMF | DMSO is faster (higher boiling point). |
| Reagent | LiCl (2-3 equiv) | LiBr or NaCl can be used but are slower. |
| Additive | Water (1.1 equiv) | Critical for protonation. |
| Temp | 130°C - 160°C | Reflux is often required. |
Step-by-Step:
-
Dissolve substrate (1.0 equiv) in DMSO (5-10 volumes).
-
Add LiCl (2.5 equiv) and Water (1.1 equiv).
-
Heat to 140°C. Monitor CO₂ evolution (bubbler).
-
Endpoint: TLC/LCMS shows disappearance of starting material (typically 4-12 h).
-
Workup: Cool to RT. Dilute with water (dissolves DMSO/LiCl). Extract with EtOAc.[1][2]
Protocol B: Thermal Decarboxylation (Neat/Acidic)
Best for: 1,1-Dicarboxylic Acids
-
Place 1,1-cyclopentanedicarboxylic acid in a flask.
-
Optional: Add high-boiling solvent (diphenyl ether) if stirring is difficult.
-
Heat to 160-180°C (oil bath).
-
Maintain temperature until gas evolution ceases.
-
Purification: The product is often distillable directly from the reaction mixture under reduced pressure.
Quantitative Comparison of Conditions
| Method | Substrate Scope | Typical Yield | Main Risk | Reference |
| Thermal (Neat) | Dicarboxylic Acids | 85-95% | Sublimation of SM; Polymerization | [3] |
| Krapcho (LiCl/DMSO) | Diesters, Cyanoesters | 75-90% | Alkyl Chloride byproduct; Hydrolysis | [1] |
| Acid Hydrolysis | 60-80% | Retro-Claisen (ring opening) | [4] |
References
-
Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis.[2][3][4][5][6][7][8] Link
-
Wang, C., et al. (2023).[5] Microwave-Assisted Krapcho Decarboxylation.[5] Synlett.[5] Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Master Organic Chemistry. The Malonic Ester Synthesis.Link
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Decarboxylation releases CO₂, which can displace oxygen and pressurize sealed vessels.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Decarboxylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Iron-catalyzed decarboxylative alkenylation of cycloalkanes with arylvinyl carboxylic acids via a radical process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
optimizing reaction temperature for oxolane ring stability in acidic conditions
This is a comprehensive technical guide designed for researchers and process chemists optimizing reactions in tetrahydrofuran (THF) under acidic conditions.
Topic: Reaction Temperature Optimization for Oxolane Ring Stability Audience: Senior Researchers, Process Chemists, Drug Development Scientists Status: Active Guide [v2.4]
Executive Summary: The Acid-Temperature Paradox
Working with tetrahydrofuran (THF) in acidic media presents a "Scylla and Charybdis" scenario. You must navigate between two distinct failure modes driven by temperature and acid identity:
-
Cationic Ring-Opening Polymerization (CROP): Dominant with non-nucleophilic strong acids (e.g.,
, ) at moderate temperatures ( to ). This turns your reaction mixture into a gel (PTMEG). -
Nucleophilic Ring Cleavage: Dominant with nucleophilic acids (e.g.,
, ) or at high temperatures. This destroys the solvent, generating linear alcohols or alkyl halides (e.g., 4-chlorobutanol).
The Core Directive: Unlike many solvents where "room temperature" is a safe baseline, THF in strong acid is kinetically unstable at
Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction mixture turned into a viscous gel or solid."
Diagnosis: You have inadvertently initiated Cationic Ring-Opening Polymerization (CROP), forming Polytetramethylene ether glycol (PTMEG).
Root Cause Analysis:
-
Catalyst: Presence of a strong Brønsted acid (pKa < -3) or Lewis acid (
, ) without a terminating nucleophile. -
Temperature: You likely operated between
and . This is the "Goldilocks zone" for polymerization kinetics where propagation is fast, and the equilibrium favors the polymer.
Corrective Actions:
-
The "Ceiling Temperature" Check: THF polymerization has a ceiling temperature (
) of approximately . Above this temperature, polymerization is thermodynamically impossible ( ).-
Warning: While heating >
prevents gelling, it accelerates chemical degradation (see Issue 2).
-
-
Immediate Fix: Dilute with a more stable ether (e.g., 1,4-dioxane) or switch to 2-Methyltetrahydrofuran (2-MeTHF) . The steric hindrance of the methyl group significantly inhibits polymerization.
-
Protocol Adjustment: If you must use THF, cool the reaction to
or lower . At this temperature, the initiation kinetics are sufficiently slow to allow many reactions to proceed before significant viscosity builds.
Issue 2: "I am seeing 4-chlorobutanol or yield loss in my HCl reaction."
Diagnosis: Acid-Catalyzed Nucleophilic Ring Cleavage.
Root Cause Analysis:
-
Reagent: You are using an acid with a nucleophilic counter-ion (
, , ). -
Mechanism: The protonated oxonium intermediate is attacked by the halide ion via an
mechanism, permanently opening the ring. This is irreversible .
Corrective Actions:
-
Solvent Swap (Critical): THF is incompatible with concentrated HCl or HBr at room temperature.
-
Alternative: Use Tetrahydropyran (THP) (slower cleavage) or 1,4-Dioxane (highly resistant to acidic cleavage due to the inductive effect of the second oxygen).
-
-
Temperature Control: If the synthesis demands THF, you must operate at cryogenic temperatures (
to ) . -
Scavenging: Ensure no excess acid is present; use stoichiometric amounts or buffer the system if possible.
Technical Deep Dive: Mechanisms & Optimization
The Stability Landscape
The following diagram illustrates the competing pathways of failure for THF in acid.
Figure 1: Mechanistic pathways of THF degradation in acidic media.
Optimization Protocol: Determining
Do not rely on literature values for "generic" stability. Perform this self-validating stress test before committing valuable starting material.
Materials:
-
THF (Anhydrous, inhibitor-free if possible to mimic reaction conditions)
-
The specific acid catalyst intended for use
-
NMR tube with coaxial insert (for external lock) or aliquots for GC-MS.
Step-by-Step Protocol:
-
Baseline Preparation:
-
Prepare a 0.5 mL solution of THF containing your acid at the intended reaction concentration.
-
Crucial: If your reaction involves a nucleophile (e.g., an alcohol), include a dummy nucleophile (like isopropyl alcohol) to simulate competitive consumption.
-
-
The Thermal Ramp (Kinetic Profiling):
-
Start at
. Hold for 1 hour. -
Analyze aliquot (NMR/GC). Look for:
-
Broadening of peaks (Polymerization onset).
-
New triplets at
3.5-3.7 ppm (Ring opening/Linear ethers).
-
-
Increase temperature in
increments, holding for 1 hour at each step.
-
-
Identification of Failure Point:
-
Viscosity Limit: The temperature at which the meniscus no longer flows freely is your Polymerization Onset Temperature (
) . -
Purity Limit: The temperature at which >1% byproduct forms is your Cleavage Onset Temperature (
) .
-
-
Operational Setpoint:
-
Set reaction temperature
.
-
Quantitative Data: Acid Compatibility Matrix
Use this table to select the correct operational window.
| Acid Class | Specific Acid | Dominant Failure Mode | Recommended | Alternative Solvent |
| Strong Nucleophilic | HCl (conc), HBr, HI | Ring Cleavage (Rapid) | 1,4-Dioxane, DCM | |
| Strong Non-Nucleophilic | Polymerization (Gelation) | 2-MeTHF, Sulfolane | ||
| Lewis Acid | Polymerization | Toluene, DCM | ||
| Weak/Organic | Acetic Acid, TFA | Stable (Slow degradation) | Reflux ( | THF is generally safe |
| Superacid | Magic Acid, | Immediate Polymerization | Incompatible |
References
-
Polymerization Thermodynamics: Dreyfuss, P., & Dreyfuss, M. P. (1967). Polytetrahydrofuran. Advances in Polymer Science. Link (Establishes the ceiling temperature concept for THF).
-
Acid-Catalyzed Cleavage: Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews. Link (Foundational text on ether stability in acid).
-
Solvent Alternatives: Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Alternative to THF. ChemPubSoc Europe. Link (Data on enhanced stability of 2-MeTHF).
-
Process Safety: Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Link (Safety data regarding peroxide formation and polymerization exotherms).
resolving steric hindrance in 1-substituted cyclopentanecarboxylic acid coupling
Technical Support Center: Difficult Amide Couplings Topic: Resolving Steric Hindrance in 1-Substituted Cyclopentanecarboxylic Acid Coupling Ticket ID: #STERIC-001-CPCA
Module 1: Diagnostic Center
Issue: Low conversion or failed coupling of 1-substituted cyclopentanecarboxylic acids.
Root Cause Analysis:
1-substituted cyclopentanecarboxylic acids possess a quaternary
Visualizing the Blockage: The following diagram illustrates why standard "Active Ester" methods often fail, necessitating the use of "Acyl Chlorides" or "Small Footprint" activation.
Caption: The quaternary center of the acid combined with a bulky leaving group (OBt/OAt) creates a steric shield, preventing amine attack.
Module 2: Reagent Selection Matrix
Do not waste time with EDC/NHS or standard HBTU for these substrates. Use the following decision matrix to select the correct chemistry.
| Method | Reagent System | Mechanism | Best For | Steric Rating |
| A (Gold Standard) | TCFH + NMI | N-Acyl Imidazolium | Highly hindered acids, weak amines (anilines). | ★★★★★ |
| B (The Hammer) | Ghosez's Reagent | Acid Chloride (Neutral) | "Impossible" substrates, acid-sensitive groups. | ★★★★★ |
| C (The Baseline) | HATU + HOAt | O-At Active Ester | Moderately hindered, general screening. | ★★★☆☆ |
| D (Scale-Up) | T3P + Pyridine | Mixed Anhydride | Large scale, epimerization-prone amines.[1] | ★★★★☆ |
Module 3: Protocol Library
Protocol A: TCFH-NMI Coupling (Recommended)
Why this works: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-methylimidazole) generates a highly reactive N-acyl imidazolium species in situ.[2][3] Unlike the bulky OBt esters formed by HATU, the imidazolium leaving group is planar and smaller, allowing the amine to penetrate the steric shield of the quaternary carbon.
Reagents:
-
Acid: 1.0 equiv
-
Amine: 1.1 – 1.2 equiv
-
TCFH: 1.1 – 1.5 equiv
-
NMI: 2.5 – 3.0 equiv
-
Solvent: Acetonitrile (MeCN) is critical (do not use DMF/DCM initially).
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous MeCN (0.1 – 0.2 M concentration).
-
Base Addition: Add NMI (3.0 equiv) via syringe. The solution may warm slightly.
-
Activation: Add TCFH (1.2 equiv) in one portion.
-
Reaction: Stir at room temperature.
-
Checkpoint: Monitor by LCMS at 1 hour. If conversion is <50%, heat to 40-50°C.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
Mechanism Visualization:
Caption: TCFH generates a compact N-acyl imidazolium intermediate that overcomes steric hindrance better than bulky uronium salts.
Protocol B: Acid Chloride via Ghosez's Reagent
Why this works: When even TCFH fails, the acid chloride is the smallest possible electrophile. Standard SOCl₂ or (COCl)₂ generates HCl, which can be detrimental. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.
Reagents:
-
Acid: 1.0 equiv
-
Ghosez’s Reagent: 1.2 – 1.5 equiv
-
Base: DIPEA or Collidine (2.0 equiv)
-
Solvent: DCM or CHCl₃ (anhydrous)
Step-by-Step:
-
Activation: Dissolve carboxylic acid in anhydrous DCM (0.2 M). Add Ghosez’s reagent (1.2 equiv) dropwise at 0°C or RT.
-
Monitoring: Stir for 1–2 hours.
-
Tip: Monitor formation of the acid chloride by quenching a small aliquot with MeOH and checking for the Methyl Ester by LCMS.
-
-
Coupling: Once activation is complete, add the amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction: Stir at RT or reflux (40°C) if necessary.
-
Workup: Standard aqueous extraction.
Module 4: Troubleshooting FAQ
Q1: I tried HATU and the reaction stalled at 10% conversion. Should I add more HATU?
-
A: No. Adding more HATU will likely only increase impurities (guanidinylation of the amine). The issue is not lack of reagent; it is the steric bulk of the O-At active ester. Switch immediately to Protocol A (TCFH-NMI) .
Q2: My 1-substituted cyclopentane acid has an acid-labile protecting group (e.g., Boc-amine on the ring). Can I use Ghosez's reagent?
-
A: Yes, but be careful. Ghosez's reagent is neutral during formation, but the chloride release can be slightly acidic. Use Protocol A (TCFH) first as it is milder. If you must use Protocol B, ensure you use Collidine (a non-nucleophilic base) to buffer the system.
Q3: The reaction works but I see significant hydrolysis back to the starting acid during workup.
-
A: 1-substituted cycloalkane carbonyls are sterically hindered, which protects the amide bond, but the activated intermediate is also slow to react with water. However, if the coupling is incomplete, the "activated" species might hydrolyze on the column or during extraction. Ensure you quench the reaction with a nucleophile like N,N-dimethylethylenediamine before workup to consume excess activated acid.
Q4: Can I use T3P?
-
A: T3P is excellent for scale-up and preventing racemization, but for pure steric bulk (quaternary centers), TCFH often exhibits faster kinetics. If TCFH is unavailable, T3P in EtOAc with Pyridine (at 50°C) is a valid Tier 2 attempt.
References
-
Beaming, White, et al. "TCFH−NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Journal of Organic Chemistry, 2018.
- Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Chemical Communications, 1979. (Classic methodology for Ghosez's Reagent).
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1][4] Organic Process Research & Development, 2016.[4][5]
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 1993. (Foundational text for HATU/HOAt).
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
minimizing side reactions during oxidation of oxolanyl-cyclopentane precursors
[1]
Subject: Minimizing Side Reactions (Epimerization, Over-oxidation, Ring Cleavage) Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Status: Active Guide[1]
Introduction: The Stereochemical Minefield
You are likely working with intermediates related to prostaglandin synthesis (e.g., Corey lactone derivatives) or modified nucleosides.[1] The oxolanyl-cyclopentane scaffold presents a unique "perfect storm" of reactivity:
-
-Chiral Sensitivity: The aldehyde you are generating is attached to a cyclopentane ring.[1] The
-proton is exceptionally acidic due to ring strain (eclipsing interactions), making epimerization the primary failure mode.[1] -
Ether Lability: The oxolanyl (tetrahydrofuran) ether linkage provides a Lewis basic site.[1] Under harsh acidic conditions or strong Lewis acid catalysis, this ring can open or participate in unwanted coordination, altering stereochemical outcomes.[1]
-
Over-oxidation: The proximity of the ether oxygen can facilitate hydrate formation, accelerating the oxidation of your desired aldehyde to a carboxylic acid.
This guide moves beyond "recipe following" to strictly control the mechanistic pathways of oxidation.
Module 1: The Oxidant Selection Matrix
Why is my reaction failing? often starts with Why did I choose this oxidant?[1]
| Oxidant System | Primary Risk | Mechanism of Failure | Recommended For |
| Swern (DMSO/Oxalyl Chloride/Et | Epimerization | The requisite base (Et | NOT RECOMMENDED for chiral cyclopentyl aldehydes unless base is added at -78°C and quenched immediately.[1] |
| Jones / PCC / PDC | Over-oxidation / Acid Lability | Aqueous acid promotes hydrate formation ( | AVOID . Too harsh for this scaffold. |
| Dess-Martin Periodinane (DMP) | Lewis Acid Coordination | While generally mild, the iodine center is Lewis acidic.[1] Can coordinate to the oxolanyl oxygen, potentially slowing reaction or affecting selectivity.[1] | Bench Scale (<5g). Excellent for avoiding epimerization due to neutral conditions.[1] |
| TEMPO / BAIB (PhI(OAc) | Incomplete Conversion | Steric bulk of the oxidant can be an issue if the hydroxyl is hindered by the oxolanyl ring. | Preferred Process Method. High chemoselectivity; avoids epimerization; no heavy metals.[1] |
| Ley-Griffith (TPAP/NMO) | Over-oxidation | If water is not rigorously excluded, TPAP drives aldehyde to acid.[1] | Alternative. Good if product is acid-sensitive, but requires molecular sieves.[1] |
Module 2: Troubleshooting Specific Side Reactions
Issue A: "My product is a mixture of diastereomers (Epimerization)."
The Cause:
The aldehyde
The Fix:
-
Switch Reagents: If using Swern, stop. The triethylamine added at the end is the culprit. Switch to DMP or TEMPO/BAIB .
-
Buffer the System: If you must use a method generating acid (like DMP, which releases acetic acid), add solid NaHCO
(10 equiv) directly to the reaction pot to act as a proton sponge.[1] -
Quench Protocol: Never quench with strong base (NaOH/sat.[1] NaHCO
) if the aldehyde is isolated.[1] Use a phosphate buffer (pH 7.[1]0) or dilute brine.
Issue B: "I am isolating the carboxylic acid instead of the aldehyde."
The Cause:
Aldehydes exist in equilibrium with their hydrates in the presence of water. Oxidants attack the hydrate to form the acid.[1]
The Fix:
-
Water Exclusion: Flame-dry glassware is insufficient.[1] The solvent (DCM) must be distilled or passed through activated alumina.[1]
-
The "DMP" Advantage: Dess-Martin Periodinane acts as its own dehydrating agent.[1] It consumes trace water, shifting the equilibrium away from the hydrate, protecting your aldehyde.[1]
-
TEMPO Modification: If using TEMPO/Bleach (Anelli), switch to TEMPO/BAIB in anhydrous DCM.[1] Bleach introduces water; BAIB does not.[1]
Issue C: "The oxolanyl ring opened or cleaved."
The Cause:
The oxolanyl ether is an acetal-like or ether linkage.[1] Strong Lewis acids (like high concentrations of Mg
The Fix:
Module 3: Visualizing the Decision Pathway
The following logic flow helps you select the correct protocol based on your specific substrate constraints.
Caption: Decision tree for selecting the optimal oxidant based on scale and stereochemical risk.
Module 4: Standard Operating Procedure (SOP)
Protocol: Buffered Dess-Martin Oxidation (The "Anti-Epimerization" Method)[1]
Rationale: This method minimizes acidity (preventing ether cleavage) and avoids basicity (preventing epimerization).[1]
Materials:
-
Substrate (Oxolanyl-cyclopentan-ol)[1]
-
Dess-Martin Periodinane (1.2 equiv)[1]
-
Sodium Bicarbonate (solid, 5-10 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Sodium Thiosulfate (sat.[1] aq.)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate in anhydrous DCM (0.1 M concentration).
-
Buffering: Add solid NaHCO
(10 equiv). Crucial Step: This neutralizes the acetic acid byproduct in situ. -
Oxidation: Cool the suspension to 0°C. Add DMP (1.2 equiv) in a single portion.
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC.[1][2] Most reactions complete in < 2 hours.[1]
-
Tip: If the reaction stalls, add 1 drop of water (catalytic) to accelerate the ligand exchange mechanism of Iodine(V), but be aware this increases over-oxidation risk slightly.[1]
-
-
Workup (The "Seebach" Modification):
-
Dilute with Et
O (precipitates iodinane byproducts).[1] -
Pour into a 1:1 mixture of Sat. NaHCO
and Sat. Na S O . -
Stir vigorously for 15 mins until the organic layer is clear (removes unreacted iodine species).
-
Separate, dry over MgSO
, and concentrate without heating (>30°C bath temp can cause thermal epimerization).[1]
-
Module 5: FAQ - Quick Troubleshooting
Q: My reaction turns black/dark brown immediately.
-
A: If using Swern, your temperature control failed (went above -60°C). If using DMP, this is unusual but may indicate amine impurities in your substrate reacting with the oxidant.[1] Purify your starting material.[1][2]
Q: The aldehyde is unstable on Silica Gel.
-
A: Cyclopentyl aldehydes are notorious for decomposing on silica (acidic).[1]
Q: Can I use TEMPO/Bleach (Anelli) for this?
References
-
Corey, E. J., & Suggs, J. W. (1975).[1] Pyridinium Chlorochromate.[1][3][4] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[1][4][5][6][7] Tetrahedron Letters, 16(31), 2647–2650.[1] (Foundational work on mild oxidation, though PCC is now often replaced by DMP).[1]
-
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][4][5] The Journal of Organic Chemistry, 48(22), 4155–4156.[1] (The origin of the DMP reagent).
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[1][8] A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds.[7][9] Organic Letters, 3(19), 3041–3043.[1] (Details the TEMPO/BAIB methodology).
-
Tojo, G., & Fernández, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (Comprehensive review of side reactions including epimerization).
-
Trost, B. M., & Brzezowski, J. (2011).[1] Total Synthesis of the Prostanyl Core. Journal of the American Chemical Society.[6] (Contextualizes the difficulty of cyclopentane oxidation in prostaglandin synthesis).
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry [saskoer.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. escholarship.org [escholarship.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Separation of 1-(tetrahydrofuran-2-yl)cyclopentanecarboxylic Acid Stereoisomers
Executive Summary & Structural Analysis
User Query: "How do I separate the diastereomers of 1-(tetrahydrofuran-2-yl)cyclopentanecarboxylic acid?"
Technical Assessment: Before proceeding, we must clarify the stereochemistry of your target molecule (CAS: 1864016-44-3 or related analogs).
-
Chiral Center 1: The C2 position of the tetrahydrofuran (THF) ring is a stereocenter.
-
Cyclopentane Ring: If the cyclopentane ring is unsubstituted (other than at C1), C1 is achiral because it possesses a plane of symmetry.
-
Conclusion: The molecule typically exists as a pair of enantiomers (
and ), not diastereomers.
Why you might be asking about "Diastereomers":
-
Methodology: You are performing a classical resolution where you convert the enantiomers into diastereomeric salts using a chiral amine.[1][2]
-
Structural Variant: Your molecule has a second substituent on the cyclopentane ring (e.g., a hydroxyl or ketone group), creating a true diastereomeric mixture.
This guide primarily addresses Scenario 1 (Enantiomeric Resolution via Diastereomeric Salts) and Scenario 2 (Chiral Chromatography).
Workflow Visualization
The following decision tree outlines the optimal strategy for separating these stereoisomers based on scale and purity requirements.
Caption: Decision matrix for selecting the separation pathway based on molecular substitution and operational scale.
Method A: Classical Resolution (Diastereomeric Salt Formation)[2]
Best for: Large-scale purification (>10g) where chromatography is cost-prohibitive. Mechanism: Reacting the racemic acid with an enantiopure base creates two diastereomeric salts with different solubilities.[2]
Protocol: Screening Resolving Agents
Objective: Identify a chiral base that precipitates one enantiomer preferentially.
| Step | Action | Technical Rationale |
| 1 | Prepare Solutions | Dissolve 100 mg of racemic acid in 0.5 mL solvent (start with EtOH or IPA). |
| 2 | Add Base | Add 0.5 to 1.0 equivalents of chiral base. Recommended bases: (R)-1-Phenylethylamine, (S)-1-Phenylethylamine, Quinine, Cinchonidine. |
| 3 | Thermal Ramp | Heat to 60°C until clear, then cool slowly to 4°C over 12 hours. |
| 4 | Harvest | Filter precipitate. If no solid forms, scratch glass or add anti-solvent (Hexane/MTBE). |
| 5 | Analyze | Liberate acid from a small sample (partition between 1N HCl and EtOAc) and check ee% via Chiral HPLC. |
Troubleshooting Guide: Salt Resolution
Q: The mixture is "oiling out" instead of crystallizing. What do I do?
-
Cause: The solvent polarity is too high, or impurities are preventing lattice formation.
-
Fix 1 (Solvent): Switch to a less polar solvent system. If using pure Ethanol, try Ethanol:MTBE (1:1) or Acetone .
-
Fix 2 (The "Pope Peachy" Method): Use only 0.5 equivalents of the resolving agent. This forces the less soluble diastereomer to form a salt while leaving the other enantiomer as a free acid in solution, often preventing oiling.
Q: I have crystals, but the enantiomeric excess (ee) is low (<20%).
-
Cause: Eutectic formation or non-selective precipitation.
-
Fix: Recrystallize the salt. Do not liberate the acid yet. Dissolve the salt in hot solvent (e.g., MeOH) and let it cool again. The ee typically jumps significantly (e.g., from 20%
80% >99%) with each recrystallization.
Method B: Chiral HPLC/SFC Separation
Best for: Analytical checks, determining ee%, or small-scale purification (<5g).
Recommended Column Screening Strategy
Carboxylic acids require specific mobile phase additives to ensure sharp peaks.
Primary Column Candidates (Immobilized Polysaccharides):
-
CHIRALPAK® IG / CHIRALPAK® IC (Robust, versatile).
-
CHIRALPAK® AD-H / OD-H (Standard industry workhorses).
Mobile Phase Conditions:
| Mode | Mobile Phase Composition | Additive (CRITICAL) | Why? |
| Normal Phase | Hexane : IPA (90:10 to 80:20) | 0.1% TFA or Formic Acid | Suppresses ionization of -COOH, preventing peak tailing. |
| Reversed Phase | Water : Acetonitrile (Gradient) | 0.1% H3PO4 or Formic Acid | Essential for keeping the acid protonated (neutral) for interaction with the CSP. |
| SFC (Green) | CO2 : Methanol (80:[3]20) | 0.1% TFA | Best for preparative scale due to easy solvent removal. |
Troubleshooting Guide: Chromatography
Q: My peaks are extremely broad and tailing.
-
Diagnosis: Dimerization of the carboxylic acid or ionization.
-
Fix: Increase the acid modifier concentration to 0.2% TFA. Ensure your sample is dissolved in the mobile phase, not a stronger solvent like pure DMSO.
Q: I see no separation (co-elution) on AD-H and OD-H.
-
Diagnosis: The chiral recognition mechanism (H-bonding) is insufficient.
-
Fix: Switch to CHIRALPAK® IC or IG . These chlorinated phases often resolve compounds that standard amylose/cellulose columns miss. Alternatively, try a Chlorinated solvent (DCM) in the mobile phase (only possible with immobilized columns like IG/IC).
References & Authoritative Sources
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for selecting resolving agents like Phenylethylamine).
-
Merck Sharp & Dohme Corp. (2013). Patent WO2013109514: P2X3 Receptor Antagonists. WIPO. (Describes synthesis and handling of THF-substituted cyclopentane intermediates).
-
BenchChem. (2025).[2][4] Comparative Guide to Chiral HPLC Analysis of Cyclic Carboxylic Acids. (General protocols for alpha-substituted acid separation).
-
Sielc Technologies. (2024). Separation of Cyclopentanecarboxylic Acid Derivatives. (HPLC methodologies for acidic polar compounds).
Disclaimer: All chemical protocols involve hazardous materials. Ensure proper PPE (gloves, goggles, fume hood) is used. This guide assumes the user is a trained chemist.
Sources
overcoming poor solubility of cyclopentane carboxylic acid intermediates
Welcome to the Support Hub
Researchers working with cyclopentane carboxylic acid (CPCA) derivatives often encounter a specific "amphiphilic trap." These molecules possess a lipophilic alicyclic ring that resists water, paired with a polar carboxylic head that resists non-polar solvents.[1][2] Furthermore, the conformational flexibility of the cyclopentane ring often lowers the melting point, leading to the dreaded "oiling out" phenomenon during purification.
This guide provides field-proven protocols to stabilize these intermediates, ensuring you can move from crude oil to crystalline purity.
Module 1: The "Oiling Out" Phenomenon (Recrystallization)[3][4]
The Problem: You attempt to recrystallize your CPCA intermediate, but upon cooling, the product separates as a viscous oil at the bottom of the flask rather than forming crystals.
The Science: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (crystallization limit). This is common in CPCA derivatives because impurities depress the already low melting points (often <40°C for simple derivatives) below the solvent's boiling point.
The "Gold Standard" Solution: Dicyclohexylamine (DCHA) Salt Formation
Instead of fighting the low melting point of the free acid, convert it into a highly crystalline salt. Dicyclohexylamine (DCHA) is the industry-standard "resolving agent" for turning oily acids into robust solids [1, 2].
Protocol: DCHA Salt Purification
Objective: Isolate oily CPCA intermediate as a solid salt.
-
Dissolution: Dissolve crude oily acid (1.0 eq) in Ethyl Acetate (EtOAc) (approx. 5–10 volumes).
-
Salt Formation: Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise at room temperature.
-
Observation: A thick white precipitate should form immediately.
-
Troubleshooting: If no solid forms, cool to 0°C and add hexanes dropwise until turbid.
-
-
Filtration: Filter the solid DCHA salt. Wash with cold EtOAc/Hexanes (1:1).
-
Result: Most non-acidic impurities remain in the mother liquor.
-
-
Release of Free Acid:
-
Suspend the salt in EtOAc.[3]
-
Wash with 10% Potassium Bisulfate (KHSO₄) or 1M HCl until the aqueous layer is pH < 2.
-
The free acid will migrate back into the organic layer, pure and ready for evaporation.
-
Visual Workflow: The DCHA Strategy
Figure 1: Decision tree for converting oily intermediates into crystalline DCHA salts for purification.
Module 2: Chromatography Survival (Streaking)
The Problem: Your CPCA intermediate streaks across the TLC plate or elutes as a broad tailing peak on the column, making separation impossible.
The Science: Silica gel (SiO₂) is slightly acidic (pKa ~5–7). Carboxylic acids (pKa ~4.8) exist in an equilibrium between their neutral (R-COOH) and ionized (R-COO⁻) states on silica. The ionized form binds strongly to silanols, causing "tailing" [3].
The Solution: Acidic Mobile Phase Modifiers
You must suppress ionization (force the equilibrium to R-COOH) by lowering the pH of the mobile phase below the pKa of your acid.
Modifier Selection Guide
| Modifier | Concentration | Application | Pros/Cons |
| Acetic Acid | 0.1% – 1.0% | Standard Flash/TLC | Pro: Volatile, cheap. Con: Can obscure UV detection <230nm. |
| Formic Acid | 0.1% – 0.5% | HPLC/LC-MS | Pro: Better ionization for MS. Con: More corrosive than acetic. |
| TFA | 0.05% – 0.1% | Peptides/Difficult Acids | Pro: Strong ion suppression (sharp peaks). Con: Difficult to remove; can degrade acid-labile groups. |
Protocol:
-
Pre-treat Silica: Slurry your silica in the starting solvent containing 1% acetic acid before packing the column.
-
Run Column: Maintain 0.5% – 1% acetic acid in both the non-polar (e.g., Hexane) and polar (e.g., EtOAc) solvent reservoirs.
Module 3: Reaction Solvent Compatibility
The Problem: CPCA intermediates are often insoluble in water (preventing aqueous reactions) but dimerize in non-polar solvents (slowing kinetics).
The Science: In non-polar solvents (Toluene, DCM), carboxylic acids form stable hydrogen-bonded dimers. This sequestration reduces the effective concentration of the reactive monomer, significantly slowing esterification or amide coupling rates.
The Solution: Phase Transfer Catalysis (PTC)
Utilize a biphasic system (Water/Organic) with a quaternary ammonium salt. This allows the carboxylate anion to react in the organic phase without dimerization [4].
Visual Mechanism: PTC Activation
Figure 2: Phase Transfer Catalysis moves the carboxylate into the organic phase as a reactive "naked" anion, bypassing dimerization issues.
Frequently Asked Questions (FAQ)
Q: My pure cyclopentanecarboxylic acid is a liquid at room temperature. Is it impure? A: Not necessarily. Unsubstituted cyclopentanecarboxylic acid has a melting point of roughly 30°C–31.5°C [5]. In a warm lab (>25°C), it may appear as a liquid or a "slush." Store it in the fridge (4°C) to solidify it for weighing.
Q: Can I distill these intermediates? A: Yes, but be cautious. CPCA has a high boiling point (~216°C at atm). Distillation requires high vacuum (<1 mmHg) to prevent thermal decarboxylation or polymerization. Kugelrohr distillation is often superior to column chromatography for these oils.
Q: I cannot use DCHA. Are there alternatives? A: Yes. If DCHA is incompatible with your downstream chemistry, try tert-butylamine or ephedrine (for chiral resolution). However, DCHA is generally preferred for simple purification due to the high lattice energy of its salts.
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Link
-
BenchChem. (2025).[4][5] The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Link
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification. Link
-
Starr, J.N., & King, C.J. (1991).[6] Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents. University of California, Berkeley. Link
-
ChemicalBook. (2026). Cyclopentanecarboxylic acid Properties and MSDS. Link
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes [escholarship.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral features of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid. Moving beyond a simple data report, this guide offers a comparative perspective, weighing the strengths and limitations of NMR spectroscopy against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies and interpretations presented herein are grounded in established principles and supported by experimental data from analogous structures, offering researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar molecules.
The Challenge: Unambiguous Structure Elucidation
The molecule 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid presents a unique analytical challenge due to its combination of a carboxylic acid functional group with two saturated cyclic systems. While the molecular formula (C₁₀H₁₆O₃) and mass can be readily determined by mass spectrometry, the precise connectivity and stereochemistry demand a more nuanced analytical approach. NMR spectroscopy, with its ability to probe the chemical environment of individual protons and carbons, stands as the premier tool for this purpose.
Part 1: Comprehensive NMR Spectral Analysis
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene groups in the two rings.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| -COOH | ~12.0 | Singlet (broad) | The acidic proton of a carboxylic acid typically appears as a broad singlet at a high chemical shift due to hydrogen bonding.[5] |
| H-2' (oxolane) | ~4.0 - 4.2 | Triplet | This methine proton is adjacent to an oxygen atom, leading to a significant downfield shift. It will be split by the two adjacent protons on C-3'. |
| H-5' (oxolane) | ~3.7 - 3.9 | Multiplet | These protons are adjacent to the oxygen atom and will be shifted downfield. They will exhibit complex splitting due to coupling with the protons on C-4'. |
| Cyclopentane & Oxolane CH₂ | ~1.5 - 2.5 | Multiplets | The methylene protons of the cyclopentane and oxolane rings will produce a complex series of overlapping multiplets in this region. The specific chemical shifts and coupling patterns are highly dependent on the relative stereochemistry and conformational dynamics of the rings.[1][6] |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide a clearer picture of the carbon framework.
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| -C OOH | ~175 - 185 | The carbonyl carbon of a saturated carboxylic acid appears in this downfield region.[5] |
| C -1 (quaternary) | ~50 - 60 | This quaternary carbon is attached to the carboxylic acid, the oxolane ring, and two carbons of the cyclopentane ring. |
| C -2' (oxolane) | ~75 - 85 | This methine carbon is directly bonded to an oxygen atom, resulting in a significant downfield shift. |
| C -5' (oxolane) | ~65 - 75 | This methylene carbon is bonded to the oxygen atom. |
| Cyclopentane & Oxolane C H₂ | ~20 - 40 | The methylene carbons of the saturated rings will appear in this region.[2] |
Advanced 2D NMR for Unambiguous Assignment
To resolve the ambiguities in the 1D spectra and definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
Caption: Workflow for the complete NMR-based structural elucidation of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the cyclopentane and oxolane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbon (C-1) and confirming the connectivity between the cyclopentane ring, the oxolane ring, and the carboxylic acid group.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[7][8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is invaluable for determining the relative stereochemistry of the molecule.
Part 2: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques offer advantages in terms of speed, sensitivity, and cost for quantification and routine analysis.
| Technique | Principle | Advantages for this Molecule | Disadvantages for this Molecule |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Lower sensitivity compared to MS-based methods. Higher instrument cost. Complex spectra can be time-consuming to analyze. |
| HPLC-UV | Separates compounds based on their polarity, with detection by UV absorbance.[10] | Good for quantification. Relatively low cost and widely available. | The molecule lacks a strong chromophore, leading to low sensitivity with UV detection, likely requiring detection at short wavelengths (~210 nm) where many compounds absorb.[10][11] |
| HPLC-MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[11][12] | High sensitivity and selectivity. Provides molecular weight information. Excellent for quantification in complex matrices.[11] | Higher instrument and operational cost than HPLC-UV. Does not provide detailed structural information on its own. |
| GC-MS | Separates volatile compounds based on their boiling point, with detection by mass spectrometry.[13] | High resolution and sensitivity. | The carboxylic acid is not volatile and requires derivatization (e.g., silylation or esterification) prior to analysis, which adds a step to the workflow and can introduce variability.[13][14] |
Part 3: Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[15][16] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a DEPT-135 spectrum.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum.
-
Acquire an HSQC spectrum.
-
Acquire an HMBC spectrum.
-
(Optional) Acquire a NOESY spectrum for stereochemical analysis.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate ¹H signals, and use the 2D spectra to assign all ¹H and ¹³C chemical shifts and confirm the molecular structure.
HPLC-MS Method for Quantification
Caption: A typical workflow for the quantitative analysis of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid by HPLC-MS.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Analysis: Monitor for the [M-H]⁻ ion.
-
-
Data Analysis: Construct a calibration curve from the standards and determine the concentration of the analyte in unknown samples.
Conclusion
For the definitive structural elucidation of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid, a comprehensive suite of NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, is indispensable. This approach provides an unambiguous assignment of all atoms and their connectivity. For routine analysis and quantification, particularly in complex matrices, HPLC-MS offers superior sensitivity and throughput. The choice of analytical technique should therefore be guided by the specific goals of the investigation, with NMR providing the foundational structural understanding and chromatographic methods offering robust quantitative capabilities.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The synthesis of 4-prop-2-enyl substituted cyclopentane-1,3-dione enol esters, and an investigation of their structures by N.m.r. spectroscopy. RSC Publishing.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- ResearchGate. (2025, August 6). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
- Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
- ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2.
- (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- PMC. (n.d.). Synthesis of 2-Oxaadamantane Derivatives.
- ACS Publications. (n.d.). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane.
- ChemicalBook. (n.d.). Cyclopentane(287-92-3) 13C NMR spectrum.
- Doc Brown's Advanced Level Organic Chemistry Revision Notes. (2025, December 27). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene.
- NIH. (n.d.). Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem.
- PubChemLite. (n.d.). 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table.
- (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine ….
- (2025, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum.
- ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum.
- (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- PubChemLite. (n.d.). 1-(oxolan-2-yl)cyclopropane-1-carboxylic acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of (1S)-Cyclopent-2-ene-1-carboxylic Acid.
- NIST WebBook. (n.d.). Cyclopentylcarboxylic acid.
- ResearchGate. (2025, August 10). 1-Hydroxycyclopentane-1-carboxylic acid.
- NIH. (n.d.). 1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid | C9H14O2 | CID 71441050 - PubChem.
- PubChem. (n.d.). 1-Hydroxycyclopent-2-ene-1-carboxylic acid | C6H8O3 | CID 70404667.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopentane(287-92-3) 13C NMR [m.chemicalbook.com]
- 3. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Reactivity of Oxolane vs. Dioxane Substituted Cyclopentane Acids in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of heterocyclic moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of available scaffolds, cyclopentane carboxylic acids bearing cyclic ether substituents such as oxolane (tetrahydrofuran) and dioxane are frequently employed to modulate polarity, solubility, and metabolic stability. This guide provides an in-depth, objective comparison of the chemical reactivity of these two systems, supported by established chemical principles and a proposed experimental framework for their direct comparison.
Introduction: The Significance of Heterocyclic Ethers in Drug Design
The incorporation of oxolane and dioxane rings into a cyclopentane acid framework serves multiple purposes in drug design. These cyclic ethers can act as hydrogen bond acceptors, influence molecular conformation, and alter lipophilicity, thereby impacting a molecule's interaction with its biological target and its overall ADME (absorption, distribution, metabolism, and excretion) profile. However, the inherent chemical reactivity of these ether linkages is a critical parameter that can dictate the stability of the drug molecule under physiological conditions and during synthesis. Understanding the relative reactivity of oxolane and dioxane substituents is therefore paramount for the rational design of stable and effective pharmaceuticals.[1][2]
Theoretical Underpinnings of Reactivity: A Tale of Two Rings
The reactivity of cyclic ethers is primarily governed by a combination of ring strain and the electronic nature of the oxygen atoms.[3]
-
Oxolane (Tetrahydrofuran): The five-membered oxolane ring exhibits moderate ring strain, a consequence of bond angles deviating from the ideal sp³ hybridization.[4] This strain can be a driving force for ring-opening reactions, particularly under acidic conditions where protonation of the ether oxygen creates a good leaving group.[5][6]
-
Dioxane: The six-membered dioxane ring, particularly 1,4-dioxane, adopts a stable chair conformation, which significantly minimizes both angle and torsional strain, rendering it more stable than oxolane. 1,3-Dioxanes are also generally more stable than their 1,3-dioxolane counterparts.[7][8] This inherent stability suggests that dioxane-substituted compounds may exhibit lower reactivity compared to their oxolane-substituted analogs.
The acid-catalyzed cleavage of ethers is a classic reaction that can be used to probe their reactivity.[9][10][11] The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack. The rate of this reaction is influenced by the stability of the resulting carbocation intermediate and the steric hindrance around the ether linkage.[6][9]
Experimental Design for a Head-to-Head Comparison
To empirically compare the reactivity of oxolane- and dioxane-substituted cyclopentane acids, a well-controlled kinetic study is proposed. The primary objective is to measure the rate of acid-catalyzed hydrolysis of the ether linkage.
Synthesis of Model Compounds
The first step is the synthesis of the target molecules: 2-(oxolan-2-yl)cyclopentane-1-carboxylic acid and 2-(1,4-dioxan-2-yl)cyclopentane-1-carboxylic acid. Synthetic routes to similar cyclopentane derivatives have been described in the literature.[12][13][14][15][16][17][18][19]
Kinetic Experiment Workflow
The proposed experimental workflow is depicted in the diagram below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications [slchemtech.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. fiveable.me [fiveable.me]
- 10. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. 1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid () for sale [vulcanchem.com]
- 14. Cyclopentane synthesis [organic-chemistry.org]
- 15. baranlab.org [baranlab.org]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-(Tetrahydrofuran-2-yl)cyclopentanecarboxylic Acid
Executive Summary
This guide provides a technical comparison of ionization techniques and fragmentation pathways for 1-(tetrahydrofuran-2-yl)cyclopentanecarboxylic acid (MW: 184.23 g/mol ). As a critical intermediate in the synthesis of P2X3 receptor antagonists and other pharmaceutical scaffolds, accurate structural confirmation is essential.
This document compares Electron Ionization (EI) and Electrospray Ionization (ESI) modes, detailing the specific bond cleavages and rearrangement mechanisms (McLafferty,
Part 1: Structural Analysis & Theoretical Fragmentation
The molecule consists of three distinct moieties that dictate its mass spectral behavior:
-
Cyclopentane Ring: Prone to ring strain release and loss of ethylene (
). -
Tetrahydrofuran (THF) Ring: Attached at the C2 position; prone to oxonium ion formation.
-
Carboxylic Acid: Directs ionization in ESI(-) and influences
-cleavage in EI.
Predicted Monoisotopic Mass
-
Formula:
-
Exact Mass: 184.1099 Da
-
[M-H]⁻: 183.1021 Da
-
[M+H]⁺: 185.1172 Da
Part 2: Comparative Ionization Assessment (EI vs. ESI)
The choice of ionization source fundamentally alters the observed fragmentation landscape. The table below contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI -) |
| Energy Regime | High (70 eV) | Low (Thermal/Electric Field) |
| Primary Ion | ||
| Key Mechanism | Collision Induced Dissociation (CID) | |
| Diagnostic Utility | Fingerprinting: Best for library matching and identifying the THF/Cyclopentane backbone. | Quantitation: High sensitivity for the carboxylic acid moiety; confirms molecular weight. |
| Dominant Fragment |
Electron Ionization (EI) Pathways
In EI, the molecular ion (
-
Pathway A (
-Cleavage at THF): The bond between the THF ring and the cyclopentane ring is susceptible. Cleavage generates the stable oxonium ion ( ) at m/z 71 . -
Pathway B (Loss of Carboxyl): Homolytic cleavage of the
bond adjacent to the carbonyl group typically results in the loss of (45 Da) or , yielding fragments at m/z 139 . -
Pathway C (Cyclopentane Ring Break): Loss of ethylene (
, 28 Da) is characteristic of cycloalkanes, often observed in secondary fragmentation steps.
ESI Negative Mode Pathways (MS/MS)
In negative mode, the precursor is the stable carboxylate anion (m/z 183 ). Upon Collisional Induced Dissociation (CID), specific neutral losses occur:
-
Decarboxylation: The most thermodynamically favored pathway is the loss of neutral
(44 Da), resulting in a carbanion at m/z 139 . -
Ring Opening/Complex Rearrangement: High collision energies may force the opening of the THF ring or loss of
fragments.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between EI and ESI modes for this molecule.
Figure 1: Divergent fragmentation pathways. EI favors alpha-cleavage yielding the THF oxonium ion (m/z 71), while ESI(-) favors decarboxylation (m/z 139).
Part 4: Experimental Protocol for Structural Validation
To validate the identity of 1-(tetrahydrofuran-2-yl)cyclopentanecarboxylic acid in a drug substance mixture, follow this self-validating LC-MS/MS protocol.
Sample Preparation
-
Diluent: 50:50 Methanol:Water. Avoid Acetonitrile if using ESI(-) as it can suppress ionization of carboxylic acids.
-
Concentration: Prepare a 10 µg/mL stock solution.
-
QC: Include a solvent blank and a known carboxylic acid standard (e.g., Ibuprofen) to verify negative mode performance.
LC-MS/MS Conditions (ESI Negative)
This method prioritizes the detection of the deprotonated parent ion and its specific daughter fragments.
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50mm, 1.8µm) | Standard reversed-phase retention. |
| Mobile Phase A | Water + 5mM Ammonium Acetate | Ammonium acetate (pH ~6.5) promotes deprotonation better than Formic Acid. |
| Mobile Phase B | Methanol | Protic solvent stabilizes carboxylate ions. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| MS Mode | MRM (Multiple Reaction Monitoring) | High selectivity. |
| Transitions | 183.1 | Loss of |
| Transitions | 183.1 | Secondary fragmentation (Cyclopentane ring loss). |
Data Interpretation Logic (Decision Matrix)
Figure 2: Step-by-step logic for confirming the analyte structure using MS data.
References
-
McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for EI fragmentation rules and alpha-cleavage mechanisms).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. (Reference for general THF and cyclopentane fragmentation patterns).
- Holčapek, M., et al. (2010). "Fragmentation behavior of small cyclic molecules." Journal of Mass Spectrometry. (General reference for cycloalkane ring opening mechanisms).
Sources
pKa values of 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid vs cyclopentanecarboxylic acid
Topic: Comparative Acidity Guide: 1-(Oxolan-2-yl)cyclopentane-1-carboxylic Acid vs. Cyclopentanecarboxylic Acid
Executive Summary
This guide provides a technical comparison of the physicochemical acidity (pKa) of Cyclopentanecarboxylic acid (Reference) and its structurally complex derivative, 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid (Target).
For drug development professionals, understanding this shift is critical for predicting LogD (distribution coefficient) , membrane permeability, and solubility profiles in physiological buffers.
| Compound | Experimental pKa (25°C) | Predicted pKa | Acid Strength |
| Cyclopentanecarboxylic Acid | 4.99 | N/A | Moderate (Baseline) |
| 1-(Oxolan-2-yl)cyclopentane-1-carboxylic Acid | Not Reported | 5.1 – 5.4 | Slightly Weaker |
Key Insight: While the presence of the ethereal oxygen in the oxolane ring exerts a weak electron-withdrawing inductive effect (-I), the steric bulk of the quaternary center and the hydrophobic shielding of the carboxylate anion likely dominate, resulting in a net decrease in acidity (higher pKa) compared to the unsubstituted parent.
Structural & Mechanistic Analysis
To understand the pKa shift, we must decouple the electronic and steric contributions of the 1-(oxolan-2-yl) substituent.
A. Cyclopentanecarboxylic Acid (Baseline)[1][2][3][4]
-
Structure: A secondary carbon (
-carbon) attaches the carboxyl group to the ring. -
Electronic Environment: The cyclopentyl ring is weakly electron-donating (+I), slightly destabilizing the carboxylate anion compared to formic acid, raising the pKa to ~4.99.
-
Solvation: The carboxylate anion (
) is relatively accessible to water molecules, allowing efficient hydration and stabilization.
B. 1-(Oxolan-2-yl)cyclopentane-1-carboxylic Acid (Target)
-
Structure: The
-carbon is quaternary , bonded to the carboxyl group, the cyclopentane ring, and the oxolane (tetrahydrofuran) ring at position 2. -
Competing Effect 1: Inductive Withdrawal (-I) [Acid Strengthening]
-
The oxolane ring contains an oxygen atom.
-
Path:
. -
The oxygen is
(gamma) to the carbonyl carbon. While ether oxygens are electronegative, the inductive effect decays rapidly with distance. At the -position, the stabilization of the anion is minor.
-
-
Competing Effect 2: Steric Hindrance & Solvation [Acid Weakening]
-
Quaternary Center: The
-carbon is fully substituted. This creates significant steric bulk around the carboxyl group. -
Hydrophobic Collapse: The lipophilic oxolane ring shields the carboxylate oxygen atoms from the solvent. This "steric inhibition of solvation" prevents water molecules from effectively arranging around the negative charge to stabilize it.
-
Thermodynamic Consequence: Destabilization of the anionic conjugate base shifts the equilibrium to the left (neutral form), increasing the pKa .
-
C. Intramolecular Hydrogen Bonding
In the neutral form, the carboxyl proton (
-
If a stable 6- or 7-membered hydrogen-bonded ring forms, the neutral acid is stabilized .
-
Result: Deprotonation requires breaking this internal bond, further increasing the pKa (making it a weaker acid).
Visualizing the Equilibrium
The following diagram illustrates the structural competition affecting the dissociation equilibrium.
Caption: Mechanistic factors influencing the acidity. Steric hindrance of solvation (Orange) opposes the weak inductive effect (Grey), likely resulting in a higher pKa.
Experimental Protocol: Determination of pKa
Since the pKa of the target compound is not standard literature data, it must be determined experimentally. Due to the lipophilicity of the oxolane derivative, aqueous titration may yield precipitation. A Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation) is recommended.
Protocol Workflow
Objective: Determine thermodynamic
Reagents:
-
Compound (Target Acid)[1]
-
0.1 M KOH (standardized)
-
0.1 M KCl (ionic strength adjustor)
-
Methanol (HPLC Grade)
-
Degassed Carbonate-free Water
Step-by-Step Methodology:
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water containing 0.1 M KCl.
-
Dissolution: Dissolve ~0.05 mmol of the target acid in 50 mL of the 30% mixture. Ensure complete dissolution.
-
Titration: Titrate with 0.1 M KOH under inert gas (
) atmosphere at . Record pH vs. volume added. -
Calculation (Apparent pKa): Use the Henderson-Hasselbalch equation at the half-equivalence point to find
(apparent pKa in solvent). -
Extrapolation (Yasuda-Shedlovsky):
-
Plot
vs. (inverse dielectric constant of the mixture). -
The y-intercept corresponds to the aqueous
.
-
Caption: Workflow for determining pKa of lipophilic acids using cosolvent extrapolation.
Data Summary & Comparison Table
| Feature | Cyclopentanecarboxylic Acid | 1-(Oxolan-2-yl)cyclopentane-1-carboxylic Acid |
| CAS RN | 3400-45-1 | Specific derivative ID varies |
| Molecular Weight | 114.14 g/mol | ~184.23 g/mol |
| Alpha-Carbon | Secondary ( | Quaternary ( |
| Electronic Effect | Alkyl (+I, weak) | Ether (-I, weak/remote) |
| Steric Effect | Low | High (Blocks solvation) |
| Predicted pKa | 4.99 (Ref [1]) | 5.1 – 5.4 (Predicted) |
| LogP (Est.) | ~1.2 | ~2.1 (More Lipophilic) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18840, Cyclopentanecarboxylic acid. Retrieved from [Link]
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
ChemBK (2024). Physical Properties of 1-Phenylcyclopentanecarboxylic acid (Analog). Retrieved from [Link][2]
-
University of Luxembourg. PubChemLite: 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid Structure. Retrieved from [Link]
Sources
Safety Operating Guide
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid proper disposal procedures
Executive Summary & Immediate Action
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid (CAS: 2137557-91-4) presents a dual-hazard profile: it is an organic acid capable of tissue corrosion and contains a cyclic ether (oxolane/tetrahydrofuran) moiety susceptible to peroxide formation upon aging.
Do NOT:
-
Do NOT dispose of down the drain (sanitary sewer), even if neutralized.
-
Do NOT mix with oxidizing acids (e.g., Nitric Acid, Chromic Acid) in waste streams.
-
Do NOT distill or concentrate old bottles without testing for peroxides.
Immediate Disposal Classification:
-
Primary Waste Stream: Organic Acid / Combustible Organic.
-
RCRA Characterization: Likely D002 (Corrosive) and/or D001 (Ignitable), depending on formulation and flashpoint.
-
Disposal Method: High-temperature incineration with scrubber.
Chemical Profile & Hazard Identification
To ensure the integrity of the disposal process, we must understand the molecule's behavior. This compound is a drug development intermediate often used as a scaffold in medicinal chemistry.
| Property | Data | Operational Implication |
| Chemical Name | 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid | Also known as 1-(Tetrahydrofuran-2-yl)cyclopentanecarboxylic acid. |
| CAS Number | 2137557-91-4 | Use this for waste manifesting. |
| Molecular Formula | C₁₀H₁₆O₃ | High carbon content requires thermal destruction. |
| Functional Groups | 1. Carboxylic Acid (-COOH)2. Oxolane (Cyclic Ether) | 1. Lowers pH, incompatible with bases/cyanides.2. Potential peroxide former (Class B/C). |
| Physical State | Solid or Viscous Liquid | Likely low volatility, but dust/aerosol is an irritant. |
The "Why" Behind the Protocol
-
Acid Functionality: The carboxylic acid proton is labile. Mixing this waste with cyanides or sulfides will release toxic gases (HCN, H₂S). Mixing with strong bases generates heat (exotherm), which can pressurize waste containers.
-
Oxolane Ring Stability: The tetrahydrofuran (oxolane) ring is an ether. Over time, exposure to air and light can lead to the formation of organic peroxides at the alpha-carbon. While the carboxylic acid group may provide some steric or electronic stabilization, you must treat aged samples as potential peroxide formers.
Pre-Disposal Assessment (Self-Validating System)
Before moving the container to the waste accumulation area, perform this two-step validation. This ensures the waste stream is safe to accept the material.
Step A: The Peroxide "Go/No-Go" (For containers > 6 months old)
-
Reagent: Potassium Iodide (KI) starch paper or commercial peroxide test strip.
-
Protocol: Dip strip into the liquid (or wet solid with water).
-
Result:
-
No Color Change: Safe for standard disposal.
-
Blue/Dark Color:STOP. Peroxides are present. Contact EHS immediately for stabilization (typically reduction with ferrous sulfate or sodium metabisulfite) before moving.
-
Step B: pH Verification
-
Protocol: Check pH using a standard strip.
-
Expectation: pH 2–4 (Acidic).
-
Action: Confirm compatibility with the "Organic Acid" waste carboy.
Disposal Workflow
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision tree for the safe disposal of oxolane-substituted carboxylic acids, prioritizing peroxide detection.
Detailed Operational Protocol
Phase 1: Segregation & Packaging
Objective: Prevent incompatible reactions in the waste container.
-
Select Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans if the substance is in an aqueous solution (corrosion risk).
-
Compatibility Check: Ensure the waste carboy does NOT contain:
-
Strong Bases (Sodium Hydroxide, Ammonia).
-
Oxidizers (Nitric Acid, Peroxides).
-
Cyanides or Sulfides.
-
-
Transfer:
-
Wear standard PPE: Nitrile gloves, lab coat, safety glasses.
-
If solid: Dissolve in a minimal amount of compatible solvent (e.g., Ethanol or Acetone) only if required by your facility's liquid waste stream policy. Otherwise, dispose of as Solid Hazardous Waste .
-
If liquid: Pour slowly to avoid splashing.
-
Phase 2: Labeling
Objective: Clear communication for waste handlers and emergency responders.
Attach a hazardous waste tag with the following details:
-
Chemical Name: 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid.[1]
-
Constituents: If dissolved, list the solvent (e.g., "Ethanol 90%, Active Acid 10%").
-
Hazard Checkboxes:
Phase 3: Storage & Pickup
-
Store the waste container in a Satellite Accumulation Area (SAA) .
-
Ensure the container is kept closed when not adding waste (EPA requirement).
-
Secondary containment (plastic tray) is mandatory to catch leaks.
-
Request pickup when the container is 90% full or within 6 months of the start date.
Emergency Procedures (Spill Response)
In the event of a spill of 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid:
-
Evacuate: Move personnel away from the immediate area.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is present, use a N95 or P100 respirator to avoid inhalation.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquids: Surround with an inert absorbent (Vermiculite or Clay). Do not use paper towels as the primary absorbent for concentrated organic acids if oxidizers are nearby.
-
-
Neutralization (Optional but Recommended):
-
Apply a weak base (Sodium Bicarbonate / Soda Ash) to the spill.
-
Observation: Look for bubbling (CO₂ release). Continue until bubbling ceases.
-
-
Cleanup: Collect all absorbent material into a hazardous waste bag. Label as "Debris contaminated with Organic Acid."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4][5] National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[6]
-
Occupational Safety and Health Administration (OSHA). (2012).
-
PubChem. (2024). Compound Summary: Cyclopentanecarboxylic acid (Structural Analog Data).
-
[7]
-
Sources
- 1. PubChemLite - 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid (C10H16O3) [pubchemlite.lcsb.uni.lu]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. books.google.cn [books.google.cn]
- 6. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 7. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid
Executive Safety Summary
Compound: 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid CAS: 2137557-91-4 Risk Profile: High Caution Required (Precautionary Principle) [1][2][3]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact structural analog is limited, its functional groups dictate a strict safety protocol. This molecule combines a carboxylic acid moiety (corrosive/irritant potential) with a tetrahydrofuran (oxolan-2-yl) ring (peroxide formation potential).[2][3]
Critical Directive: Treat this substance as a Skin/Eye Irritant , Respiratory Sensitizer , and a Potential Peroxide Former .[3] All handling must occur under inert atmosphere conditions to prevent oxidative degradation and peroxide accumulation.
Hazard Identification & Risk Assessment
The safety profile is derived from the structure-activity relationship (SAR) of substituted cyclopentanecarboxylic acids and cyclic ethers.[2][3]
| Hazard Class | Risk Description | Causality |
| Skin/Eye Corrosion | Category 2 (Irritant) | The free carboxylic acid group ( |
| Reactivity | Peroxide Former (Class B) | The oxolane (THF) ring contains an |
| Physical State | Thermal Instability | Often requires Cold Chain (2–8°C) transport and storage to prevent decarboxylation or ring-opening degradation.[1][2][3] |
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for all personnel entering the exclusion zone where this chemical is handled.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Glove System Inner: Nitrile (4 mil)Outer: Neoprene or Nitrile (minimum 5 mil) | The oxolane ring imparts lipophilicity, potentially aiding skin absorption.[1][2][3] Double-gloving prevents permeation breakthrough during long procedures.[2][3] |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1)+ Face Shield (if handling >5g or liquids) | Standard safety glasses are insufficient against acidic splashes which can cause irreversible corneal opacity.[3] |
| Respiratory | N95 (Solid) or P100/OV Cartridge (Liquid) Mandatory if outside Fume Hood | Prevents inhalation of acidic dusts or organic vapors that irritate the mucosal lining of the respiratory tract.[3] |
| Body Defense | Chemical-Resistant Lab Coat (Tyvek® preferred)+ Closed-toe composite footwear | Cotton coats absorb acids, keeping them against the skin.[2][3] Tyvek repels liquid splashes. |
Operational Workflow: The "Chain of Custody"
To ensure scientific integrity and safety, follow this closed-loop workflow.
Figure 1: The "Chain of Custody" workflow ensures the compound is monitored for stability (peroxides) and handled only when verified safe.[2][3][5]
Step-by-Step Protocol
Phase 1: Receipt & Storage
-
Inspect Immediately: Upon arrival, verify the temperature indicator. If the package is warm, quarantine the material as degradation products may increase pressure in the vial.
-
Inert Atmosphere: Store the container under Argon or Nitrogen .[3] The oxolane ring is susceptible to autoxidation; oxygen exclusion is the primary defense against peroxide formation.
-
Temperature: Maintain at 2–8°C . Do not freeze unless specified by the CoA, as freeze-thaw cycles can induce crystallization stress on the container.[2][3]
Phase 2: Weighing & Handling
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Glovebox .[3]
-
Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat. Carboxylic acids can carry static charges, causing powder to "jump" and contaminate the user.
-
Solvent Selection: When dissolving, avoid ethers (like diethyl ether) to prevent cumulative peroxide risks. Use Dichloromethane (DCM) or Ethyl Acetate if compatible with your reaction.[3]
Phase 3: Peroxide Monitoring
-
Frequency: Test stored containers every 3 months using Quantofix® Peroxide Test Sticks or standard Starch-Iodide paper.
-
Threshold:
Emergency Response & Disposal
Spill Response Decision Tree In the event of a spill, pause and evaluate. Do not rush.
Figure 2: Logical decision tree for spill mitigation, prioritizing evacuation for large quantities.
Disposal Protocol (Environmental Compliance)
-
Neutralization: Do not dispose of the free acid directly.[3]
-
Dissolve waste in a combustible solvent.
-
Stir with dilute aqueous Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 6–8).
-
-
Segregation: Pour the organic layer into the Halogenated or Non-Halogenated Organic Waste stream (depending on your solvent).[3]
-
Labeling: Explicitly label the waste tag: "Contains Cyclic Ethers – Potential Peroxide Former."
References
-
PubChem. (2026).[3] 1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid Compound Summary. Retrieved from [Link]
-
UC Merced Environmental Health & Safety. (2012). Tetrahydrofuran Safety Guidelines (Peroxide Formation Risks). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
